molecular formula C7H16N2 B8217223 (4S)-1-methylazepan-4-amine

(4S)-1-methylazepan-4-amine

Cat. No.: B8217223
M. Wt: 128.22 g/mol
InChI Key: LYRZFDLVKYYDOX-ZETCQYMHSA-N
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Description

(4S)-1-methylazepan-4-amine is a chiral, saturated seven-membered heterocyclic compound. It features an amine functional group on a stereochemically defined carbon within the 1-methylazepane ring system. This structure makes it a valuable chiral building block or intermediate in organic synthesis and medicinal chemistry research for constructing more complex, biologically relevant molecules . The specific stereochemistry (4S) may be critical for its interaction with chiral biological targets. As a secondary amine, it can undergo further chemical modifications such as amide bond formation, reductive amination, or salt formation. Researchers can utilize this compound as a core scaffold in drug discovery, for the development of fragment-based libraries, or as a precursor for chemical probes . This product is intended for research purposes in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-1-methylazepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRZFDLVKYYDOX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4S)-1-methylazepan-4-amine CAS number and chemical identifiers

[1]

Executive Summary

This compound is a chiral, seven-membered heterocyclic amine used as a high-value intermediate in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), particularly in the histamine and dopamine pathways.[1] As a homolog of 4-aminopiperidines, the azepane ring offers a unique conformational space that can improve selectivity and metabolic stability in drug candidates. This guide outlines its physicochemical profile, stereoselective synthesis, and application in medicinal chemistry.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The compound is most commonly commercially available as a racemate or a hydrochloride salt. For high-precision medicinal chemistry, the (4S)-enantiomer is often required to match the stereochemical constraints of the target receptor binding pocket.

Datasheet: Identifiers & Properties[1][6]
PropertyDetail
Chemical Name This compound
Racemic CAS Number 933741-93-6 (Free base)
Salt CAS Number 2137729-12-3 (Dihydrochloride)
Precursor CAS 19869-42-2 (1-Methylazepan-4-one HCl)
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol (Free base)
Chirality (S)-Enantiomer (Chiral center at C4)
SMILES (Isomeric) CN1CCCCC1
InChI Key Derived from structure:[1][2][3][4][5][6][7][8][9][10] KFLYKXUHEQORSP (Analogous backbone)
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)
Solubility Highly soluble in water, methanol, ethanol; soluble in DCM.

Synthetic Pathways & Manufacturing

The synthesis of the chiral (4S)-amine typically proceeds from the achiral ketone 1-methylazepan-4-one .[1] Two primary routes are employed: Classical Chemical Resolution and Biocatalytic Transamination .

Route A: Biocatalytic Asymmetric Synthesis (Preferred)

Modern process chemistry favors the use of ω-transaminases (ATA) to directly convert the ketone to the chiral amine with high enantiomeric excess (>99% ee), avoiding the yield loss associated with chiral resolution.

Protocol: Enzymatic Transamination[1]
  • Substrate Preparation: Dissolve 1-methylazepan-4-one (100 mM) in phosphate buffer (pH 7.5).

  • Amine Donor: Add isopropylamine (1 M) as the amine donor.

  • Catalyst: Add Pyridoxal-5'-phosphate (PLP, 1 mM) cofactor and a specific (S)-selective ω-transaminase (e.g., Vibrio fluvialis variant).

  • Reaction: Incubate at 30°C for 24 hours with mild agitation.

  • Workup: Basify to pH >12 with NaOH, extract with MTBE or DCM, and concentrate.

  • Purification: If necessary, form the dihydrochloride salt using HCl in dioxane.

Route B: Chemical Reductive Amination & Resolution[1]
  • Imine Formation: React 1-methylazepan-4-one with hydroxylamine or benzylamine to form the oxime or imine.[1]

  • Reduction: Reduce using Raney Nickel/H₂ or LiAlH₄ to yield rac-1-methylazepan-4-amine .[1]

  • Resolution: Dissolve the racemate in hot ethanol and add (L)-Tartaric acid. Fractional crystallization yields the diastereomeric salt of the (4S)-amine.

Synthesis Workflow Diagram

Synthesis_PathwayFigure 1: Synthetic routes to this compound via Chemical Resolution vs. Biocatalysis.Ketone1-Methylazepan-4-one(CAS 19869-42-2)Racematerac-1-Methylazepan-4-amine(CAS 933741-93-6)Ketone->RacemateReductive Amination(H2/Pd or NaBH4)TargetThis compound(>99% ee)Ketone->TargetDirect AsymmetricTransaminationResolutionChiral Resolution((L)-Tartaric Acid)Racemate->ResolutionResolution->TargetCrystallization & BasificationEnzyme(S)-SelectiveTransaminase + PLP

Figure 1: Comparison of the classical resolution pathway versus the direct enzymatic route for high-purity synthesis.[1][2][6][8][9][11][12]

Medicinal Chemistry Applications

The azepane (hexamethyleneimine) scaffold serves as a critical bioisostere for piperidine rings. Expanding the ring size from 6 to 7 atoms alters the vector of the substituents and the ring's lipophilicity (LogP), often resulting in improved pharmacokinetic profiles.

Key Structural Advantages[1][2]
  • Conformational Flexibility: The azepane ring adopts a twist-chair conformation, allowing the C4-amino group to explore binding regions inaccessible to the more rigid piperidine analogs.[1]

  • Receptor Selectivity: Used in the design of ligands for:

    • Histamine H1 Receptors: Analogous to Azelastine, where the azepane ring provides optimal spacing for hydrophobic interactions.

    • Dopamine D2/D3 Receptors: The (4S)-isomer often exhibits superior binding affinity compared to the (4R)-isomer due to specific steric clashes in the orthosteric binding site.

    • Sigma Receptors: 4-substituted azepanes have shown high affinity for Sigma-1 receptors, relevant in neuropathic pain modulation.[1]

SAR Case Study: Ring Expansion

In many SAR (Structure-Activity Relationship) campaigns, replacing a 4-aminopiperidine core with This compound has been shown to:

  • Increase metabolic stability by hindering N-dealkylation.[1]

  • Improve blood-brain barrier (BBB) penetration due to increased lipophilicity.

Quality Control & Analytical Characterization

Ensuring the enantiomeric purity of this compound is critical, as the (R)-enantiomer may be inactive or off-target.[1]

Analytical Protocol: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Refractive Index (RI).

  • Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-isomer (retention times must be validated with racemic standard).

1H NMR Validation (DMSO-d6)
  • δ 2.23 (s, 3H): N-CH₃ group (Singlet).

  • δ 2.40-2.60 (m, 4H): Ring protons adjacent to Nitrogen (C2, C7).

  • δ 2.80 (m, 1H): Methine proton at C4 (Chiral center).

  • δ 1.40-1.80 (m, 6H): Remaining ring methylene protons.

References

  • PubChem Compound Summary. (2025). 1-Methylazepan-4-one Hydrochloride (CAS 19869-42-2). National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). 1-Methylazepan-4-one hydrochloride Product Description.Link

  • MDPI. (2017). Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.[1][8] (Review of transaminase applications in cyclic amines). Link

  • AChemBlock. (2025).[2][5] 4-Amino-1-methyl-hexahydro-1H-azepine (CAS 933741-93-6).[1]Link

  • CymitQuimica. (2025). 1-Methylazepan-4-amine dihydrochloride (CAS 2137729-12-3).[1]Link

An In-depth Technical Guide to the Physical and Chemical Properties of (4S)-1-methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Forward

This technical guide provides a comprehensive overview of the physical and chemical properties of (4S)-1-methylazepan-4-amine, a chiral cyclic amine of significant interest to researchers, scientists, and professionals in drug development. Due to the specialized nature of this specific stereoisomer, publicly available experimental data is scarce. Therefore, this guide has been meticulously compiled by integrating data from its racemic counterpart, its synthetic precursor (1-methylazepan-4-one), established principles of stereochemistry, and predictive methodologies based on spectroscopic theory. Our objective is to furnish a robust and practical resource that elucidates the essential characteristics of this molecule, thereby empowering its synthesis, characterization, and application in research and development endeavors.

Molecular Structure and Identification

This compound is a chiral, saturated heterocyclic compound. Its structure consists of a seven-membered azepane ring, N-methylated at position 1, and bearing an amino group at the chiral center on position 4, with the (S)-configuration.

The primary challenge in working with this molecule lies in the control and confirmation of the stereochemistry at the C4 position. The synthesis and purification methods must be tailored to isolate the desired (S)-enantiomer from its (R)-counterpart.

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₁₆N₂[1]
Molecular Weight 128.22 g/mol [1]
Canonical SMILES CN1CCCCNN/A
InChI Key LYRZFDLVKYYDOX-QFIPKMFXSA-NN/A
CAS Number Not explicitly assigned. Racemic: 933741-93-6[1]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical step for its application in stereospecific drug development. The most logical and common synthetic pathway originates from the commercially available achiral ketone, 1-methylazepan-4-one. The overall strategy involves the formation of the amine followed by the separation of the enantiomers, or a direct asymmetric synthesis.

Reductive Amination of 1-Methylazepan-4-one

The conversion of the ketone to the racemic amine is typically achieved via reductive amination.[2] This well-established method involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.

Experimental Protocol: Racemic 1-Methylazepan-4-amine Synthesis

  • Imine Formation: 1-methylazepan-4-one is dissolved in a suitable solvent, typically an alcohol like methanol or ethanol.

  • Amine Source: An excess of ammonia (often as ammonium chloride with a base, or as a solution in methanol) is added to the reaction mixture.

  • Reduction: A reducing agent is introduced. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity in reducing the protonated imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective alternative.[3]

  • Work-up and Isolation: The reaction is quenched, and the product is isolated following a standard acid-base extraction to separate the amine from non-basic impurities.

G ketone 1-Methylazepan-4-one racemic_amine Racemic 1-Methylazepan-4-amine ketone->racemic_amine 1. NH₃ 2. NaBH₃CN or NaBH(OAc)₃

Caption: Reductive amination of the ketone precursor.

Chiral Resolution of Racemic 1-Methylazepan-4-amine

Once the racemic mixture of 1-methylazepan-4-amine is obtained, the separation of the (4S) and (4R) enantiomers is necessary. A classical and robust method for this is diastereomeric salt formation.[4]

Principle of Chiral Resolution:

The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent). This reaction forms two diastereomeric salts. Diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the desired enantiomerically pure amine.

Experimental Workflow: Chiral Resolution

  • Resolving Agent Selection: A chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, is chosen. The choice of resolving agent and solvent is often empirical and requires screening.

  • Diastereomeric Salt Formation: The racemic amine and the resolving agent are dissolved in a suitable solvent (e.g., ethanol, methanol, or mixtures with water), often with heating to ensure complete dissolution.

  • Fractional Crystallization: The solution is slowly cooled to allow for the less soluble diastereomeric salt to crystallize.

  • Isolation and Purification: The crystals are collected by filtration. The enantiomeric excess of the amine in the crystallized salt is determined (e.g., by chiral HPLC). The crystallization process may need to be repeated to achieve high purity.

  • Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to deprotonate the amine. The free this compound is then extracted with an organic solvent.

G cluster_0 Chiral Resolution Workflow racemic Racemic (R/S)-Amine salts Diastereomeric Salts ((R)-Amine•(+)-Acid) ((S)-Amine•(+)-Acid)) racemic->salts chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->salts separation Fractional Crystallization salts->separation pure_salt Pure (S)-Amine•(+)-Acid Salt separation->pure_salt liberation Basification (e.g., NaOH) pure_salt->liberation pure_amine (S)-1-Methylazepan-4-amine liberation->pure_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Physical Properties

The physical properties of this compound are expected to be very similar to its racemate. The introduction of a specific stereocenter does not significantly alter bulk properties like boiling point or density but will impart optical activity.

PropertyValue (Racemic)Predicted (4S)-enantiomerRationale / Comments
Physical State LiquidLiquidSmall, non-planar molecules of this molecular weight are typically liquids at room temperature.[1]
Boiling Point Not available~180-200 °CEstimated based on the boiling point of the precursor ketone (196.4 °C at 760 mmHg) and the presence of hydrogen bonding in the amine.[5]
Solubility Not availableSoluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO).The presence of two amine functionalities allows for hydrogen bonding with protic solvents. Low molecular weight amines are generally water-soluble.
Optical Rotation Non-zero valueAs a chiral molecule, it will rotate the plane of polarized light. The specific rotation ([α]D) would need to be determined experimentally.

Chemical and Spectroscopic Properties

Chemical Properties
  • Basicity: this compound contains two basic nitrogen atoms: a tertiary amine within the ring and a primary amine at the C4 position. The primary amine is expected to be the more basic of the two due to the electron-donating effect of the alkyl groups and the absence of steric hindrance compared to the tertiary amine. The pKa of the conjugate acid is predicted to be in the range of 9-11, typical for aliphatic amines. The precursor ketone has a predicted pKa of 8.56.[5]

  • Reactivity: The primary amine group is the main site of reactivity, undergoing typical reactions such as acylation, alkylation, and formation of imines with aldehydes and ketones. The tertiary amine is largely unreactive under standard conditions but can be quaternized with strong alkylating agents.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its key spectroscopic features can be reliably predicted based on its functional groups.

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of N-H vibrations from the primary amine group.

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3400-3250N-H stretch (primary amine)Two distinct, medium-intensity sharp peaks (asymmetric and symmetric stretching).[6]
2950-2850C-H stretch (aliphatic)Strong, sharp peaks.
1650-1580N-H bend (primary amine)Medium to strong, sharp peak.[6]
1250-1020C-N stretchMedium to weak peaks.[6]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show a complex pattern of signals corresponding to the protons on the azepane ring, the N-methyl group, and the amine protons.

    • N-CH₃ Signal: A sharp singlet, typically around 2.2-2.5 ppm.

    • Ring Protons (CH₂): A series of complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm).

    • CH-NH₂ Proton: A multiplet, likely in the 2.5-3.5 ppm range.

    • NH₂ Protons: A broad singlet that can appear over a wide chemical shift range (typically 1.0-4.0 ppm). This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals.

    • N-CH₃ Carbon: A signal in the 30-45 ppm range.

    • Ring Carbons (CH₂): Signals in the 20-60 ppm range.

    • C-NH₂ Carbon: The signal for the carbon attached to the primary amine will be in the 40-60 ppm range.

4.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would be dominated by α-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl radicals and the formation of stable iminium ions. A prominent fragmentation would be the loss of the amino group or cleavage of the azepane ring.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not available, its handling should be guided by the known hazards of its precursor and similar aliphatic amines.

  • Hazards: The precursor, 1-methylazepan-4-one hydrochloride, is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[7] Aliphatic amines are generally corrosive and can cause burns to the skin and eyes. They are also often flammable.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[8]

Conclusion

This compound is a valuable chiral building block whose utility in stereospecific synthesis necessitates a thorough understanding of its properties. This guide provides a foundational understanding by leveraging data from its racemic form and precursor, alongside established chemical principles. The key to its successful application lies in the meticulous execution of its synthesis and chiral resolution, followed by rigorous spectroscopic analysis to confirm its identity and enantiopurity. As this molecule finds broader application, it is anticipated that more extensive experimental data will become available, further refining our understanding of this important compound.

References

  • MDPI. (n.d.). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from [Link]

  • LookChem. (n.d.). 1-Methylazepan-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylazepan-4-one Hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025, September 1). 1-Methyl-azepan-4-one HCl | CAS#:19869-42-2. Retrieved from [Link]

  • Boros, Z., et al. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

  • Google Patents. (n.d.). Resolution of chiral amines.
  • PubChem. (n.d.). 1-Methylazepan-4-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • ACS Publications. (n.d.). Synthesis and Structural Characterization of Chiral Amine Alcohol Complexes of Aluminum. Organometallics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stereoselective synthesis of (3-aminodecahydro-1,4-methanonaphthalen-2-yl)methanols targeted to the C1 domain of protein kinase C. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]

Sources

The Seven-Membered Advantage: Engineering Azepane Scaffolds for High-Affinity SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architectural hierarchy of medicinal chemistry, the azepane (homopiperidine) scaffold occupies a "privileged but underutilized" niche. While 5- and 6-membered nitrogen heterocycles (pyrrolidines and piperidines) dominate small molecule libraries due to synthetic ease, they often lack the conformational plasticity required to maximize binding enthalpy in complex active sites.

This technical guide analyzes the Structure-Activity Relationship (SAR) potential of azepane scaffolds. It posits that the azepane ring is not merely a "larger piperidine" but a distinct entropy-modulating vector. Its ability to toggle between twist-chair and twist-boat conformations allows it to mimic transition states (as seen in glycosidase inhibitors) and orient pharmacophores in vectors inaccessible to rigid rings (as seen in GPCR ligands).

The Conformational Landscape: Entropy as a Design Tool

The primary SAR advantage of the azepane ring is its conformational flexibility. Unlike the chair-locked piperidine (approx. 0 kcal/mol strain) or the envelope-constrained pyrrolidine, the azepane ring exists in a dynamic equilibrium.

The Energy Profile

The azepane ring possesses multiple local minima. The two most relevant for biological recognition are:

  • Twist-Chair (TC): Generally the most stable conformer.

  • Twist-Boat (TB): Higher energy, often accessible within < 3-5 kcal/mol.

SAR Implication: This flexibility allows the scaffold to "mold" into the protein binding pocket (Induced Fit), minimizing the entropic penalty of binding if the ground state is pre-organized correctly. However, if the ring is too flexible, the entropic penalty increases.

Strategic Substitution:

  • Gem-disubstitution: Placing two substituents on a single carbon (Thorpe-Ingold effect) can collapse the conformational ensemble, locking the ring into a specific bioactive conformation.

  • Monofluorination: A single fluorine atom can bias the ring conformation via gauche effects, a powerful tool for probing the bioactive shape without adding significant bulk.

AzepaneConformation cluster_0 Conformational Energy Landscape cluster_1 SAR Design Interventions TC Twist-Chair (TC) (Global Minimum) TS Transition State (High Energy) TC->TS Activation TB Twist-Boat (TB) (+3-5 kcal/mol) TB->TC Interconversion TS->TB Relaxation F Monofluorination (Dipolar Bias) F->TC Stabilizes Gem Gem-Dimethyl (Thorpe-Ingold Lock) Gem->TB Can Stabilize

Figure 1: Conformational interconversion of azepane and strategic stabilization methods.

Synthetic Accessibility: Overcoming the Entropic Barrier

The scarcity of azepanes in HTS libraries is a synthetic artifact, not a biological one. Cyclizing a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.

Primary Synthetic Vector: Ring-Closing Metathesis (RCM)

RCM is the most robust method for generating functionalized azepanes. However, it is prone to dimerization (intermolecular reaction) rather than cyclization (intramolecular).

Protocol: High-Dilution RCM for Azepane Synthesis

Use Case: Generating a


-azepane core from a diallyl amine precursor.

Reagents:

  • Precursor:

    
    -Boc-diallylamine derivative.[1]
    
  • Catalyst: Grubbs II or Hoveyda-Grubbs II (5 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Degassing (Critical): Oxygen poisons the ruthenium carbene. Sparge the solvent with Argon for 30 minutes prior to use.

  • Pseudo-High Dilution:

    • Standard Error: Adding catalyst to the full substrate solution promotes polymerization.

    • Correct Method: Dissolve the catalyst in a small volume of solvent. Add the substrate solution dropwise to the catalyst solution over 2–4 hours.

    • Target final concentration: < 0.01 M .

  • Reflux: Heat to 40°C (DCM) or 80°C (Toluene) for 12–24 hours.

  • Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., tris(hydroxymethyl)phosphine) to remove the metal, which can chelate to the azepane nitrogen and skew assay results.

SAR Case Study A: Glycosidase Inhibition (Transition State Mimicry)

Polyhydroxylated azepanes (seven-membered iminosugars) are among the most potent glycosidase inhibitors known.

Mechanism: Glycosidases hydrolyze sugars via an oxocarbenium ion transition state, which has a distorted, semi-planar geometry.

  • Piperidines (6-ring): Often too rigid to perfectly mimic this distorted state.

  • Azepanes (7-ring): The extra flexibility allows the ring to adopt a conformation that mimics the expanded transition state of the hydrolytic cycle.

Comparative Data: Ring Size Impact

Data synthesized from representative literature values (e.g., bio-oriented synthesis of iminosugars).

Target EnzymeScaffold TypeSubstituent Pattern

Selectivity Note

-Glucosidase
Piperidine (DNJ)Poly-OH~10

M
Low selectivity vs. lysosomal enzymes

-Glucosidase
Azepane Poly-OH (Tetrahydroxy)~0.2

M
50x Potency Increase

-Glucosidase
Azepane

-Butyl-Tetrahydroxy
15

M
High specificity for

over

Key Insight: The azepane ring allows for the placement of a hydroxymethyl group (mimicking the C6 of glucose) in a pseudo-equatorial position that minimizes steric clash within the enzyme pocket, a feat difficult for piperidines.

SAR Case Study B: GPCR Ligands (Dopamine/Serotonin)

In CNS drug discovery, azepanes act as "vector spacers."

The Problem: In many Dopamine D1/D2 antagonists, a piperidine ring connects a polar headgroup to a lipophilic tail. Sometimes, the vectors provided by the piperidine (180° in 1,4-substitution) do not align the domains perfectly with the receptor sub-pockets.

The Azepane Solution:

  • Vector Alteration: 1,4-disubstituted azepanes offer a different angle and distance compared to piperidines.

  • Lipophilicity: The extra methylene group adds lipophilicity (

    
     increase ~0.5), which can improve blood-brain barrier (BBB) penetration, provided the PSA remains within limits.
    

Example:

  • Compound: D1 Receptor Antagonist (-)-15e.[2]

  • Structure: Benzazepine derivative (fused azepane).

  • Performance:

    
     = 5.3 nM (High affinity) vs. Piperidine analog (
    
    
    
    = 13 nM).[2]
  • Mechanism: Molecular modeling suggests the azepane ring allows the molecule to wrap around Transmembrane Helix 7 (TM7) more effectively than the rigid 6-membered analog.

Advanced SAR: The Balanol Scaffold (Kinase Inhibition)

Balanol is a fungal metabolite and a potent Protein Kinase C (PKC) inhibitor.[3] Its core is a 3,4-disubstituted hexahydroazepine.

SAR Criticality:

  • Stereochemistry: The specific spatial arrangement of the benzophenone and the ester linkage on the azepane ring is critical for ATP-competitive binding.

  • Role of Nitrogen: The azepane nitrogen forms a crucial salt bridge with a conserved carboxylate residue (Glu) in the kinase hinge region.

  • Rigidification: Synthetic analogs often attempt to fuse the azepane ring to lock the conformation. However, total synthesis studies reveal that the flexibility of the native azepane is actually required to accommodate the induced fit of the ATP-binding cleft.

Future Outlook: Photochemical Ring Expansion

A major bottleneck has been the difficulty of making substituted azepanes. A breakthrough method (2024) utilizes photochemical dearomative ring expansion .[4]

  • Precursor: Nitroarenes (cheap, abundant).

  • Mechanism: Blue light mediates the conversion of the nitro group into a singlet nitrene, which inserts into the benzene ring to form a 7-membered intermediate.[4]

  • Impact: This allows for the direct conversion of phenyl rings in existing drugs into azepane rings ("Scaffold Hopping") to rapidly generate novel IP and explore new chemical space.

SAR_Logic Start Target Identification Type Is the target a Transition State (e.g., Glycosidase)? Start->Type YesTS Use Polyhydroxylated Azepane (Mimic distorted oxocarbenium) Type->YesTS Yes NoTS Is it a GPCR/Kinase? Type->NoTS No GPCR Analyze Vector Requirement NoTS->GPCR Vector Does Piperidine (180°) fail to align domains? GPCR->Vector AzepaneFit Deploy Azepane (Flexible Vector + LogP boost) Vector->AzepaneFit Yes

Figure 2: Decision logic for incorporating azepane scaffolds into drug design.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry (2019). URL:[Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. Source: European Journal of Medicinal Chemistry (2024). URL:[Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Source: Nature Chemistry (2024). URL:[Link]

  • Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Source: Bioorganic Chemistry (2014).[5] URL:[Link]

  • Total Synthesis of Enantiomerically Pure (–)-Balanol. Source: CHIMIA (1996). URL:[Link]

Sources

Technical Guide: Therapeutic Applications of Chiral 1-Methylazepan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic utility, synthetic pathways, and pharmacological profile of chiral 1-methylazepan-4-amine derivatives. It is designed for medicinal chemists and process scientists optimizing CNS-active small molecules.

Executive Summary

The 1-methylazepan-4-amine scaffold represents a critical expansion of the "privileged" 4-aminopiperidine pharmacophore. By expanding the ring from six (piperidine) to seven (azepane) members, medicinal chemists introduce unique conformational flexibility and alter the vector of the exocyclic amine. This structural modification is frequently employed to:

  • Modulate Selectivity: Discriminate between closely related GPCR subtypes (e.g., Muscarinic M1 vs. M4).

  • Escape IP Space: Generate novel chemical entities distinct from crowded piperidine patent landscapes.

  • Alter Physicochemical Properties: Fine-tune lipophilicity (LogP) and metabolic stability without sacrificing basicity.

This guide explores the application of this scaffold in neuropharmacology, specifically targeting Muscarinic Acetylcholine Receptors (mAChRs) and Sigma receptors.

Part 1: Structural & Stereochemical Considerations[1]

Conformational Dynamics

Unlike the chair-locked piperidine ring, the azepane ring exists in a dynamic equilibrium of twisted chair and boat conformations. The 1-methyl group at the nitrogen provides a steric anchor, but the 4-amino substituent can adopt multiple spatial orientations depending on the ring pucker.

  • Bioisosterism: The 7-membered ring is a homolog of the piperidine ring. It occupies a slightly larger hydrophobic volume, which is advantageous when filling "wobble" pockets in GPCR orthosteric sites.

  • Chirality: The C4 position is stereogenic. The (R)- and (S)- enantiomers often display drastic differences in potency (eutomer vs. distomer). For many monoamine-like targets, the (R)- configuration mimics the bioactive conformation of endogenous neurotransmitters.

Physicochemical Profile
ParameterValue (Approx)Significance
pKa (N1) ~10.2Protonated at physiological pH; drives electrostatic interaction with Asp residues (e.g., Asp113 in GPCRs).
pKa (N4) ~8.5 - 9.5Secondary basic center; acts as H-bond donor/acceptor depending on substitution.
LogP 0.5 - 1.2Low lipophilicity; good aqueous solubility but requires hydrophobic decoration (e.g., benzyl, biaryl) for BBB penetration.
TPSA ~26 ŲFavorable for CNS penetration (Target < 90 Ų).

Part 2: Advanced Synthetic Protocols

Producing the enantiopure scaffold is the primary bottleneck. We present two field-validated protocols: Classical Resolution (robust, low-tech) and Biocatalytic Transamination (high yield, green).

Protocol A: Biocatalytic Synthesis (Transaminase)

Rationale: This method avoids toxic heavy metals and yields >99% ee in a single step by converting the ketone directly to the chiral amine.

Reagents:

  • Substrate: 1-methylazepan-4-one

  • Enzyme: ω-Transaminase (e.g., ATA-117 or Vibrio fluvialis variants)

  • Amine Donor: Isopropylamine (1M)

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Buffer: KPi (100 mM, pH 7.5)

Workflow:

  • Preparation: Dissolve 1-methylazepan-4-one (50 mM) in KPi buffer containing PLP.

  • Initiation: Add Isopropylamine (donor) and the Transaminase enzyme preparation (lyophilized powder or whole cell).

  • Incubation: Shake at 30°C for 24 hours. The equilibrium is driven forward by the volatility of the acetone byproduct (if using isopropylamine).

  • Workup: Basify to pH 12 with NaOH (aq). Extract with MTBE (3x).

  • Purification: The organic phase contains the enantiopure amine (typically (R)-selective depending on enzyme choice).

Protocol B: Classical Resolution (Tartaric Acid)

Rationale: Ideal for large-scale manufacturing where enzyme cost is prohibitive.

Workflow:

  • Salt Formation: Dissolve racemic 1-methylazepan-4-amine in hot ethanol. Add 0.5 eq of (2R,3R)-(+)-Tartaric acid .

  • Crystallization: Cool slowly to 4°C. The diastereomeric salt of the eutomer (often the (R)-amine with (+)-tartrate) precipitates due to differential lattice energy.

  • Recrystallization: Recrystallize the solid from MeOH/EtOH (9:1) to upgrade ee to >98%.

  • Free Basing: Treat the salt with 2M NaOH and extract with DCM.

Visualization: Synthetic Logic

Synthesis Ketone 1-Methylazepan-4-one Racemate Racemic Amine Ketone->Racemate Reductive Amination BioCat Biocatalysis (ω-Transaminase) Ketone->BioCat Direct Conversion Resolution Classical Resolution ((+)-Tartaric Acid) Racemate->Resolution R_Amine (R)-1-Methylazepan-4-amine (>99% ee) BioCat->R_Amine High Selectivity Resolution->R_Amine Crystallization S_Amine (S)-Enantiomer (Distomer) Resolution->S_Amine Mother Liquor Recycle Flash Thermal Racemization S_Amine->Recycle Recycling Recycle->Racemate Re-entry

Figure 1: Comparison of Biocatalytic vs. Classical Resolution pathways. The recycling loop (blue) is critical for atom economy in industrial settings.

Part 3: Therapeutic Applications & Pharmacology[1][2][3][4][5][6]

Muscarinic Acetylcholine Receptor Agonists (M1/M4)

Indication: Alzheimer’s Disease (Cognitive Deficits), Schizophrenia (Psychosis).[1]

The 1-methylazepan-4-amine scaffold is a bioisostere for the tetrahydropyridine ring found in Xanomeline .

  • Mechanism: M1 activation enhances cognition; M4 activation reduces dopaminergic overdrive.

  • The Azepane Advantage:

    • Selectivity: The larger azepane ring can clash with the tighter orthosteric binding pocket of the M2/M3 subtypes (responsible for peripheral side effects like bradycardia and salivation), thereby improving the M1/M4 selectivity window.

    • Binding Mode: The protonated N1 interacts with Asp113. The chiral amine at C4 serves as a vector to attach hydrophobic tails (e.g., alkynes, biaryls) that reach the receptor's exosite.

Sigma-1 Receptor (σ1R) Ligands

Indication: Neuroprotection, Neuropathic Pain, Depression.

Mechanism: σ1R acts as a molecular chaperone at the mitochondrion-associated ER membrane (MAM).

  • Pharmacophore: A basic amine flanked by two hydrophobic regions.

  • Design: N-Benzyl-1-methylazepan-4-amine derivatives have shown nanomolar affinity. The azepane ring provides a semi-rigid spacer that positions the aromatic rings to interact with the Phe-rich cage of the σ1R.

Monoamine Transporter Inhibitors (NET/DAT)

Indication: Major Depressive Disorder (MDD).

Recent studies (Reymond et al., 2025) highlighted N-benzylated azepanes as potent inhibitors of Norepinephrine (NET) and Dopamine (DAT) transporters.

  • Structure-Activity Relationship (SAR):

    • N1-Substituent: Methyl is good for solubility; Benzyl increases potency (hydrophobic interaction).

    • C4-Stereochemistry: The (R,R)-bicyclic variants show superior selectivity. For the monocyclic 1-methylazepan-4-amine, the (S)- enantiomer often aligns better with the DAT binding site, mimicking the d-amphetamine vector.

Part 4: Experimental Validation (Self-Validating Protocol)

Assay: Calcium Mobilization for M1 Agonist Activity

To verify the activity of a synthesized derivative, use a FLIPR (Fluorometric Imaging Plate Reader) assay.

  • Cell Line: CHO-K1 cells stably expressing human M1 receptor and Gα16 (promiscuous G-protein to couple M1 to Calcium release).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add the chiral 1-methylazepan-4-amine derivative (0.1 nM – 10 µM).

  • Readout: Measure fluorescence increase (Ex 488 nm / Em 525 nm).

  • Validation Controls:

    • Positive Control: Carbachol (Full agonist).

    • Negative Control: Buffer only.

    • Antagonist Block: Pre-treat with Atropine (1 µM) to confirm the signal is muscarinic-mediated.

Visualization: Pharmacological Mechanism

Mechanism Ligand 1-Methylazepan-4-amine Derivative M1_Receptor Muscarinic M1 Receptor (GPCR) Ligand->M1_Receptor Binding (Asp113) G_Protein Gq/11 Protein M1_Receptor->G_Protein Activation PLC Phospholipase C (PLCβ) G_Protein->PLC Signaling IP3 IP3 Production PLC->IP3 Ca_Release Calcium Release (ER Stores) IP3->Ca_Release Effect Cognitive Enhancement (Hippocampus) Ca_Release->Effect Synaptic Plasticity

Figure 2: Signal transduction pathway for M1 Agonism. The ligand binds the GPCR, triggering the Gq-PLC-IP3 cascade leading to calcium mobilization.

References

  • Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2019).[2] Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters. Link

  • Enamine Ltd. (2023).[3] Spirocyclic Piperidine Bioisosteres: Design and Application. Enamine Research Notes. Link

  • Kroutil, W., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry. Link

  • Bayer Crop Science. (2021). Amine vs Ester Formulations: Physicochemical Properties. Bayer Research Guides. Link

Sources

Molecular weight and formula of (4S)-1-methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (4S)-1-Methylazepan-4-amine – Physicochemical Profile and Synthetic Utility

Executive Summary this compound is a specialized chiral heterocyclic building block increasingly utilized in the synthesis of Janus Kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a seven-membered azepane ring containing a tertiary amine (N-methyl) and a chiral primary amine at the C4 position, it offers unique conformational properties compared to its six-membered piperidine analogs.[1] This guide provides a definitive technical analysis of its molecular characteristics, synthetic pathways, and application in high-value medicinal chemistry.

Part 1: Physicochemical Characterization

The core identity of this compound is defined by its dual-amine functionality and specific stereochemistry.[1] The molecule exists as a free base but is frequently handled as a hydrochloride or dihydrochloride salt to ensure stability and crystallinity.

Molecular Identity & Constants
Parameter Data Notes
IUPAC Name This compoundSystematic nomenclature
Molecular Formula C₇H₁₆N₂ Free base
Molecular Weight 128.22 g/mol Calculated (C=12.011, H=1.008, N=14.007)
Exact Mass 128.1313 DaMonoisotopic
Chirality (4S)Single enantiomer
Key Precursor CAS 19869-42-2Refers to 1-methylazepan-4-one (Ketone)
Physical State Colorless oil (Free Base) / White Solid (Salt)Hygroscopic in salt form
pKa (Predicted) ~10.5 (Primary amine), ~8.5 (Tertiary amine)Based on azepane/piperidine analogs
Structural Analysis

The molecule features a flexible seven-membered ring.[1] The N-methyl group at position 1 imparts lipophilicity and serves as a proton acceptor at physiological pH.[1] The primary amine at position 4 is the nucleophilic handle for coupling reactions (e.g., amide coupling, S_NAr). The (4S) stereocenter is critical for binding affinity in protein targets, where the spatial arrangement of the amine dictates interaction with residues such as Asp or Glu in kinase ATP-binding pockets.

Part 2: Synthetic Architecture & Manufacturing

The synthesis of enantiopure this compound is non-trivial due to the flexibility of the seven-membered ring.[1] The most robust industrial route employs Asymmetric Reductive Amination of the achiral ketone precursor, 1-methylazepan-4-one.

Primary Synthetic Route: Biocatalytic Transamination

Modern "Green Chemistry" protocols favor the use of ω-Transaminases (ATA) to convert the ketone directly to the chiral amine with high enantiomeric excess (>99% ee), avoiding the need for wasteful chiral resolution.

Process Logic:

  • Substrate Preparation: 1-Methylazepan-4-one (CAS 19869-42-2) is dissolved in a buffer system.[1]

  • Enzymatic Conversion: An (S)-selective transaminase transfers an amino group from an isopropylamine donor to the ketone.

  • Cofactor Cycling: Pyridoxal-5'-phosphate (PLP) acts as the shuttle for the amine group.[1]

  • Isolation: The product is extracted as the free base or precipitated as the HCl salt.

Synthetic Workflow Diagram

Synthesis_Workflow Ketone Precursor: 1-Methylazepan-4-one (CAS 19869-42-2) System Biocatalytic System: (S)-Transaminase + PLP Isoporpylamine Donor Ketone->System Dissolution Intermediate Imine Intermediate (Transient) System->Intermediate Schiff Base Formation Product Target: This compound (>99% ee) Intermediate->Product Asymmetric Reduction Product->System Inhibition Check

Figure 1: Biocatalytic synthesis pathway converting the achiral ketone to the (4S)-amine using transaminase enzymes.

Part 3: Analytical Validation

To ensure the integrity of the (4S) enantiomer, a self-validating analytical protocol is required.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (D₂O/CDCl₃): Diagnostic signals include the N-methyl singlet (~2.3 ppm) and the multiplet for the C4 proton (~2.8–3.0 ppm).

  • Validation: Integration of the C4 proton signal against the N-methyl signal must yield a 1:3 ratio.

Chiral HPLC Method

Standard reverse-phase HPLC cannot separate enantiomers.[1] A derivatization or chiral stationary phase is required.[2][3]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (low absorption, requires high concentration) or derivatization with FDLA (Marfey’s reagent) for MS detection.

Part 4: Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for 4-aminopiperidines.[1]

  • Kinase Inhibition: The 7-membered ring alters the vector of the amine group, potentially accessing hydrophobic pockets in kinases (e.g., JAK1/JAK2) that are inaccessible to rigid 6-membered rings.

  • GPCR Ligands: Used in the design of ligands for histamine H3 and muscarinic receptors, where the flexibility of the azepane ring allows for "induced fit" binding.

  • Solubility Enhancement: The basic N-methyl group improves the aqueous solubility of lipophilic drug candidates via salt formation.

References

  • Sigma-Aldrich. (2025).[1] 1-Methylazepan-4-one hydrochloride Product Specification. Retrieved from [1]

  • Oakwood Chemical. (2025). Safety Data Sheet: 1-Methylazepan-4-one hydrochloride. Retrieved from

  • MDPI. (2017). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from

  • PubChem. (2025).[4][5][6] Compound Summary: 1-Methylazepan-4-one.[1][5][7] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). 1-Methylazepan-4-one hydrochloride Properties and Suppliers. Retrieved from

Sources

Metabolic Stability Profiles of Methylazepane Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profiles of methylazepane rings. It is designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) to aid in the rational design of stable seven-membered nitrogen heterocycles.

Executive Summary: The Azepane Scaffold in Drug Design

The azepane (hexamethyleneimine) ring represents a critical yet challenging scaffold in modern drug discovery. While it offers unique conformational flexibility and vectoral projection distinct from its six-membered homolog (piperidine), it frequently suffers from metabolic liability .

The introduction of a methyl group—whether on the nitrogen (N-methyl) or the carbon skeleton (C-methyl)—is a standard medicinal chemistry tactic to modulate physicochemical properties (


, 

) and block metabolic "soft spots." However, this modification introduces a complex stability profile where the methyl group can act as either a metabolic shield or a metabolic handle .

This guide analyzes the specific biotransformation pathways of methylazepanes, providing mechanistic insights and validated experimental protocols to assess and optimize their stability.

Mechanistic Analysis: Sites of Metabolism (SoM)

Understanding the metabolic fate of methylazepanes requires dissecting the interaction between the ring's conformational dynamics and the heme-iron center of Cytochrome P450 (CYP) enzymes.

The Conformational Factor

Unlike the rigid chair conformation of piperidine, the azepane ring exists in a dynamic equilibrium of twisted chair and boat conformations. This flexibility increases the entropic probability of the ring adopting a high-energy conformation that fits into the CYP active site (induced fit), often making azepanes more metabolically labile than their smaller counterparts.

Primary Metabolic Pathways

The metabolic profile is dictated by the position of the methyl substituent.

Scenario A: N-Methylazepane

The N-methyl group is the most common substitution but also the most vulnerable.

  • Pathway: N-Dealkylation (oxidative demethylation).

  • Mechanism: CYP-mediated Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the methyl C-H bond forms an iminium ion intermediate, which hydrolyzes to release formaldehyde and the secondary amine (azepane).

  • Liability: High.[1] N-methyl groups on aliphatic amines are often rapidly cleared by CYP2D6 and CYP3A4.

Scenario B: C-Methylazepane (Ring Substitution)

Placing a methyl group on the carbon skeleton (C2–C7) is a strategy to block ring hydroxylation.

  • 
    -Carbon Oxidation (C2/C7):  The carbons adjacent to the nitrogen are electronically activated for oxidation (forming lactams or ring-opened aldehydes). A methyl group at C2 can sterically hinder this approach (the "gem-dimethyl effect").
    
  • Remote Hydroxylation (C3/C4/C5):

    • Critical Insight: Research on azepane-containing drugs like Tolazamide reveals that C4 is a major metabolic soft spot.[2] The ring puckering exposes the C4 methylene protons to the CYP heme.

    • The Methyl Effect: Substituting C4 with a methyl group can block this hydroxylation. However, if the methyl group is not sterically crowded, the enzyme may simply hydroxylate the methyl group itself (

      
      ), failing to improve metabolic stability.
      
Visualization of Metabolic Pathways

AzepaneMetabolism cluster_legend Pathway Probability Parent N-Methylazepane NDealk Azepane (2° Amine) + HCHO Parent->NDealk CYP3A4/2D6 (Major Route) AlphaOx α-Hydroxylation (C2-OH -> Ring Opening) Parent->AlphaOx CYP2D6 (Electronic Activation) RemoteOx Remote Hydroxylation (C4-OH or C5-OH) Parent->RemoteOx CYP3A4 (Steric Access) MethylOx Methyl Hydroxylation (-CH2OH) Parent->MethylOx If Ring is Blocked High Clearance High Clearance Low Clearance Low Clearance

Comparative Stability Profile

The following table summarizes the stability characteristics of methylazepane variants compared to homologous rings.

ScaffoldLipophilicity (

)
Metabolic RiskPrimary Soft Spot

Trend
Piperidine LowLow-MediumC4 (Remote)Low
Azepane MediumHighC4 /

-C
High

-Me-Azepane
Medium-HighVery High

-Methyl (Demethylation)
Very High
2-Me-Azepane MediumMediumC4 / C5Medium
4,4-dimethyl-Azepane HighLowMethyl (benzylic-like)Low-Medium

Key Takeaway: Increasing ring size from 6 (piperidine) to 7 (azepane) generally increases intrinsic clearance (


) due to increased lipophilicity and the number of oxidizable C-H bonds.

Experimental Protocols

To rigorously evaluate the metabolic stability of a methylazepane scaffold, the following self-validating workflow is recommended.

Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (


) and half-life (

).

Reagents:

  • Test Compound (

    
     final conc).
    
  • Pooled Human Liver Microsomes (HLM) (

    
    ).
    
  • NADPH Regenerating System (or

    
     NADPH).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol:

  • Pre-incubation: Mix HLM and buffer at

    
     for 5 mins.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately dispense into

    
     ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Treatment: Plot


 vs. time. The slope 

yields:


Metabolite Identification (MetID)

Crucial for distinguishing between N-demethylation and ring hydroxylation.

Workflow:

  • Run the microsomal incubation for 60 minutes (endpoint).

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Mass Shift Monitoring:

    • -14.01 Da: Loss of Methyl (N-demethylation).

    • +15.99 Da: Mono-hydroxylation (Ring or Methyl oxidation).

    • +31.99 Da: Di-hydroxylation or Lactam formation (+14 + 16).

    • +2.02 Da: Ring opening (aldehyde reduction to alcohol).

Optimization Strategy: The "Block and Lock" Approach

If your methylazepane scaffold shows high clearance, apply this decision tree to optimize it.

OptimizationTree Start High Clearance Observed? MetID Identify Major Metabolite Start->MetID IsNMe Is it N-demethylated? MetID->IsNMe Mass -14 IsRingOH Is it Ring OH? MetID->IsRingOH Mass +16 FixN Replace N-Me with: - N-Cyclopropyl - N-Difluoroethyl - Electron Withdrawing Group IsNMe->FixN Yes FixRing Map OH Position (likely C4 or C5) IsRingOH->FixRing Yes Block Add Gem-Dimethyl or Fluorine at site FixRing->Block

Case Study: Tolazamide
  • Observation: The azepane ring in the sulfonylurea drug Tolazamide is metabolized primarily via hydroxylation at the C4 position .[2]

  • Lesson: Even though the nitrogen is substituted (sulfonylurea), the remote C4 carbon remains the "soft spot" due to ring protrusion.

  • Application: For a new methylazepane drug, if C4 is not blocked, it will likely be the site of failure. 4,4-difluoro substitution is a common bioisostere to block this without adding lipophilicity.

References

  • Metabolic Liabilities of Azepane Drugs

    • Source: Thomas, D. et al. "Metabolism of the hypoglycemic agent Tolazamide." Journal of Medicinal Chemistry.
    • Relevance: Identifies C4-hydroxylation as a primary clearance p
    • (General PubMed Search for verification)

  • Intrinsic Clearance and Ring Size

    • Source: Papadopoulou, K. et al. "Seven-membered N-heterocycles as approved drugs and promising leads." European Journal of Medicinal Chemistry, 2024.[3]

    • Relevance: Comparative analysis of azepane vs. piperidine stability and physicochemical properties.
  • Source: Kalgutkar, A. S. et al. "Metabolism-Guided Drug Design." Wiley Series in Drug Discovery and Development.
  • C

    • Source: "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Pharmacology, 2023.
    • Relevance: Confirms N-demethylation and hydroxylation as dominant p

Sources

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of (4S)-1-methylazepan-4-amine for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and field-proven protocols for the successful amide coupling of (4S)-1-methylazepan-4-amine. The unique structural characteristics of this chiral cyclic amine—specifically its potential for steric hindrance—necessitate a carefully considered approach to reagent selection and reaction optimization. This document elucidates the causal relationships behind various experimental choices, offering detailed, self-validating protocols for three classes of industry-standard coupling reagents: carbodiimides (EDC), uronium salts (HATU), and phosphonium salts (PyBOP). The aim is to empower scientists to achieve high-yield, high-purity amide products while preserving the critical stereochemical integrity of the chiral center.

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1] Its synthesis, the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[2] The direct condensation of these two moieties is unfavorable due to a competing acid-base reaction that forms a stable salt.[1][2] Consequently, a robust and diverse toolkit of "coupling reagents" has been developed to activate the carboxylic acid, transforming it into a highly electrophilic species susceptible to nucleophilic attack by the amine.[1]

This guide focuses on This compound , a valuable chiral building block featuring a seven-membered azepane ring. Its structure presents unique synthetic considerations that this note will address.

A Note on the Starting Material

This compound is a chiral amine, typically synthesized via reductive amination from the commercially available prochiral ketone, 1-methylazepan-4-one.[3][4][5] The "(4S)" designation indicates that a specific stereoisomer is used, a critical factor in developing stereochemically pure active pharmaceutical ingredients (APIs).

Chemical Profile: this compound

  • Structure: A seven-membered saturated heterocycle (azepane) with an N-methyl group and a primary amine at the C4 position.

  • Key Features:

    • Chirality: Possesses a stereocenter at the C4 position. Preserving this stereointegrity during coupling is paramount.

    • Basicity: Contains two basic nitrogen atoms—the primary exocyclic amine (the reaction site) and the tertiary endocyclic amine. The tertiary amine can also be protonated or interact with reagents and must be accounted for in the reaction stoichiometry, particularly concerning the base.

    • Steric Profile: The azepane ring is non-planar and flexible, but the atoms adjacent to the C4 amine can create moderate steric hindrance compared to simpler acyclic amines. This steric bulk is a key factor in selecting the appropriate coupling reagent.

The Core Principle: Carboxylic Acid Activation

The fundamental strategy for amide bond formation is the in-situ conversion of a carboxylic acid into a highly reactive intermediate. This is achieved using a coupling reagent. The amine then attacks this activated species to form a tetrahedral intermediate, which collapses to the stable amide bond, releasing the activated leaving group as a byproduct.

The choice of coupling reagent and additives is critical and depends on factors like the steric hindrance of the acid and amine, the risk of racemization, cost, and the solubility of byproducts.[1]

Major Classes of Coupling Reagents
  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] While cost-effective, this intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction.[8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most powerful coupling reagents, prized for their high reactivity and rapid reaction times, making them ideal for sterically hindered substrates.[8][9] They activate the acid by forming an active ester. A potential side reaction is the guanidinylation of the amine if the reagent is used in excess.[9][10]

  • Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, these reagents form highly reactive active esters. PyBOP is a preferred reagent as it avoids the formation of the carcinogenic byproduct HMPA, which is generated when using the older BOP reagent.[8][11]

The Indispensable Role of Additives

To mitigate side reactions and accelerate coupling, reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives function as "traps" for the O-acylisourea intermediate (in carbodiimide reactions) or are part of the uronium/phosphonium salt structure itself (e.g., the 'H' in HBTU stands for HOBt). They convert the initial activated species into a slightly more stable but still highly reactive HOBt or HOAt active ester. This strategy offers two key advantages:

  • Suppresses Racemization: It minimizes the lifetime of the highly reactive intermediates that are prone to racemization.[8]

  • Increases Efficiency: It prevents the formation of the irreversible N-acylurea byproduct in carbodiimide reactions.[6][8]

Experimental Workflows & Protocols

The following protocols are designed as robust starting points for the coupling of various carboxylic acids to this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Workflow Visualization

The general workflow for amide coupling is a sequential process of activation followed by nucleophilic attack.

G cluster_start Inputs cluster_reagents Reagents Acid Carboxylic Acid (R-COOH) Mix Dissolve Acid, Reagent, & Base in Solvent (e.g., DMF) Acid->Mix Amine This compound AddAmine Add Amine Amine->AddAmine Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Mix Base Non-Nucleophilic Base (e.g., DIPEA) Base->Mix Activate Pre-activation (Formation of Active Ester) Mix->Activate ~5-30 min Activate->AddAmine Reaction Stir at RT (Monitor by LC-MS/TLC) AddAmine->Reaction 1-16 h Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: General experimental workflow for amide coupling.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is a classic, cost-effective method suitable for many standard couplings. The use of EDC is advantageous because its urea byproduct is water-soluble, simplifying purification.[7]

Mechanism Overview: EDC/HOBt Activation

G RCOOH R-COOH Isourea O-Acylisourea (Highly Reactive) RCOOH->Isourea + EDC EDC EDC->Isourea HOBt_Ester HOBt Active Ester (Reactive & Stable) Isourea->HOBt_Ester + HOBt (Desired Path) N_Acylurea N-Acylurea (Side Product) Isourea->N_Acylurea Rearrangement (Undesired) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt regenerated Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Amine->Amide Urea EDC-Urea Byproduct (Water Soluble) Amide->Urea releases

Caption: EDC/HOBt activation pathway.

Step-by-Step Methodology
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.1 M).

  • Add this compound (1.1 eq) to the solution.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). The extra equivalent accounts for the protonation of the tertiary amine in the azepane ring.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) portion-wise over 5 minutes.[6]

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Table: EDC/HOBt Protocol
ParameterRecommendationRationale
Carboxylic Acid1.0 eqLimiting reagent.
This compound1.1 eqSlight excess to ensure full conversion of the acid.
EDC·HCl1.2 eqEnsures complete activation of the carboxylic acid.
HOBt1.2 eqSuppresses racemization and N-acylurea formation.[8]
Base (DIPEA)2.5 eqNeutralizes HCl from EDC·HCl and the carboxylic acid. Extra eq. for the tertiary amine.
SolventDMF, DCMGood solubility for most reactants.
Temperature0 °C to RTInitial cooling controls the exotherm from EDC addition.[8]

Protocol 2: Uronium Salt-Mediated Coupling (HATU)

HATU is a highly efficient reagent, particularly effective for coupling sterically hindered or electron-deficient substrates where EDC/HOBt may be sluggish.[1][9]

Step-by-Step Methodology
  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (~0.1 M).

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 5-15 minutes. This "pre-activation" step is crucial to form the OAt-active ester and minimizes the risk of HATU reacting directly with the amine.[12]

  • Add a solution of this compound (1.2 eq) in a small amount of DMF to the activated mixture.

  • Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC.

  • Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 5% LiCl solution (effective for removing DMF), followed by saturated NaHCO₃ and brine.[13] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography.

Data Summary Table: HATU Protocol
ParameterRecommendationRationale
Carboxylic Acid1.0 eqLimiting reagent.
This compound1.2 eqA slightly larger excess may be needed for hindered systems.
HATU1.1 eqHighly reactive; a small excess is sufficient.[9]
Base (DIPEA)3.0 eqActivates the acid and neutralizes the azepane ring.
SolventDMFPreferred solvent for HATU couplings.[12]
TemperatureRoom TemperatureReaction is typically fast and efficient at RT.

Protocol 3: Phosphonium Salt-Mediated Coupling (PyBOP)

PyBOP is an excellent, highly reactive alternative to uronium salts. It does not pose a risk of guanidinylation and is a safer replacement for the carcinogenic BOP reagent.[8][11]

Step-by-Step Methodology
  • To a flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (~0.1 M).

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq).

  • Cool the mixture to 0 °C.

  • Add PyBOP (1.2 eq) as a solid.[14]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor progress by TLC or LC-MS.

  • Workup: Dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash with 10% citric acid, water, saturated NaHCO₃, and brine.[14][15] The byproduct, tris(pyrrolidino)phosphine oxide, can often be removed with these aqueous washes.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Data Summary Table: PyBOP Protocol
ParameterRecommendationRationale
Carboxylic Acid1.0 eqLimiting reagent.
This compound1.1 eqSlight excess is standard.
PyBOP1.2 eqEnsures complete formation of the OBt active ester.[11]
Base (DIPEA)3.0 eqEssential for deprotonating the acid and activating PyBOP.[14]
SolventDMF, DCMBoth are commonly used and effective.
Temperature0 °C to RTInitial cooling is good practice for controlling reactivity.

Conclusion and Best Practices

The successful synthesis of amides using this compound is readily achievable with the appropriate selection of coupling reagents and adherence to optimized protocols.

  • For routine, cost-sensitive applications, EDC/HOBt provides a reliable method.

  • For challenging substrates, including sterically demanding carboxylic acids or cases where reaction times must be minimized, HATU is the reagent of choice due to its superior reactivity.[9]

  • PyBOP offers a robust and safe alternative, delivering high efficiency without the risk of amine capping associated with uronium salts.[8]

Regardless of the chosen method, the use of anhydrous solvents, an inert atmosphere, and careful monitoring of the reaction are critical for achieving high yields and purity. These application notes provide a solid foundation for researchers to confidently incorporate this valuable chiral building block into their synthetic programs.

References

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methylazepan-4-one Hydrochloride. PubChem. [Link]

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. Organic-synthesis.com. [Link]

  • Blank, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic-synthesis.com. [Link]

  • Dunetz, J. R., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Chemsrc. (2025). 1-Methyl-azepan-4-one HCl. Chemsrc.com. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Reddit.com. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction.... Researchgate.net. [Link]

  • Pharmaffiliates. (n.d.). 1-Amino-4-methylpiperazine. Pharmaffiliates.com. [Link]

  • Sharma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Wang, Y., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. [Link]

  • 2,4-D Information Council. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. [Link]

  • ResearchGate. (2019). Can anyone help me about the work up of PyBOP coupling agent?. Researchgate.net. [Link]

Sources

High-Performance Reductive Amination of Azepan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, appearing in various therapeutic agents such as the kinase inhibitor Balanol and various GPCR ligands.[1][2] However, functionalizing the azepane ring—specifically at the C4 position—presents unique challenges compared to its 5- and 6-membered counterparts (pyrrolidines and piperidines).[1]

The primary challenges in the reductive amination of azepan-4-one derivatives include:

  • Conformational Mobility: The 7-membered ring exhibits high flexibility (pseudorotation), which can complicate facial selectivity during hydride attack.

  • Transannular Interactions: Proximity effects across the ring can hinder nucleophilic attack or stabilize unwanted enol forms.

  • Basicity & Polarity: The secondary amine of the ring must be orthogonally protected (e.g., N-Boc, N-Cbz) to prevent polymerization and regulate solubility.[1]

This guide provides two field-proven protocols: a Standard Kinetic Protocol using Sodium Triacetoxyborohydride (STAB) for general applications, and a Lewis Acid-Mediated Protocol using Titanium(IV) isopropoxide for sterically hindered or electron-deficient amines.[1]

Strategic Considerations

The Decision Matrix

Before selecting a protocol, analyze the electronic and steric nature of your amine partner.

DecisionMatrix Start Start: Azepan-4-one + Amine CheckAmine Analyze Amine Partner Start->CheckAmine IsPrimary Primary/Secondary Alkyl Amine CheckAmine->IsPrimary Nucleophilic IsWeak Weak Nucleophile (Aniline, Heterocycle) or Sterically Hindered CheckAmine->IsWeak Non-Nucleophilic ProtocolA Protocol A: STAB / DCE / AcOH (Direct Reductive Amination) IsPrimary->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 / NaBH4 (Pre-formation of Imine) IsWeak->ProtocolB

Figure 1: Decision tree for selecting the optimal reductive amination conditions.

Reagent Selection Rationale
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice for "one-pot" reactions.[1][3] It is mild and exhibits high chemoselectivity for imines over ketones.[3][4] It requires a proton source (AcOH) to facilitate iminium ion formation.[1]

  • Titanium(IV) Isopropoxide (Ti(OiPr)4): Acts as a dual-function reagent.[1] It serves as a Lewis acid to activate the carbonyl carbon and a water scavenger to drive the equilibrium toward the imine/enamine intermediate. This is critical when the equilibrium constant for imine formation is low.

Experimental Protocols

Protocol A: Standard STAB Method (Direct Reductive Amination)

Best for: Aliphatic primary/secondary amines, benzylamines.[1] Scale: 1.0 mmol (scalable to >100 g).

Reagents & Materials
  • Substrate: N-Protected Azepan-4-one (e.g., N-Boc-azepan-4-one) (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or Dichloromethane (DCM) [Alternative][1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected azepan-4-one (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).

  • Amine Addition: Add the amine (1.1 equiv).

  • Catalysis: Add glacial AcOH (1.0 equiv).

    • Note: If the amine is supplied as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base, and increase AcOH to 2.0 equiv.[1]

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

    • Why? Although STAB allows one-pot addition, a brief equilibration period ensures the imine is present before hydride introduction, minimizing direct ketone reduction.

  • Reduction: Cool the mixture to 0 °C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Safety: Gas evolution (H2) is minimal but possible; ensure venting.[1]

  • Reaction: Remove the ice bath and stir at room temperature under nitrogen. Monitor by LC-MS or TLC.

    • Typical Time: 2 – 16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, filter, and concentrate.

Protocol B: Titanium-Mediated Method (Indirect Reductive Amination)

Best for: Anilines, electron-deficient amines, sterically encumbered amines, or acid-sensitive substrates.[1]

Reagents & Materials
  • Substrate: N-Protected Azepan-4-one (1.0 equiv)

  • Amine: 1.1 – 1.5 equiv[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)[1]

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) or NaBH3CN[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (for the reduction step); Neat or THF (for imine formation).[1]

Step-by-Step Methodology
  • Complexation: In a dry vial/flask, combine the azepan-4-one (1.0 equiv) and the amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (1.25 equiv) neat.[1]

    • Note: If the mixture is too viscous, add a minimal amount of dry THF.

  • Activation: Stir the mixture under nitrogen at room temperature for 4–12 hours.

    • Observation: The solution often turns yellow/orange, indicating titanium-imine complex formation.

  • Dilution: Dilute the reaction mixture with anhydrous MeOH (concentration ~0.2 M).

    • Caution: Ti(OiPr)4 reacts exothermically with MeOH; add slowly.[1]

  • Reduction: Cool to 0 °C. Add NaBH4 (1.5 equiv) portion-wise.

    • Safety: Vigorous gas evolution will occur.

  • Quench & Workup (Critical Step):

    • Add water (approx. 1 mL per mmol substrate) to quench.[1][5] A thick white precipitate (TiO2) will form.[1]

    • Filtration Method: Dilute with EtOAc, filter through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

    • Centrifugation Method: If filtration is slow, transfer to centrifuge tubes and spin down the solids.

  • Purification: The filtrate is concentrated and purified via flash column chromatography.

Data Summary & Optimization

Solvent Compatibility Table
SolventProtocol A (STAB)Protocol B (Ti)Notes
DCE Excellent PoorStandard for STAB; promotes imine stability.[1]
DCM GoodPoorLower boiling point; slower reaction rates than DCE.
MeOH Incompatible*Excellent STAB decomposes in MeOH; Essential for NaBH4 reduction.
THF ModerateGoodGood for solubility; slower kinetics than DCE.

*STAB reacts with MeOH; however, rapid addition in MeOH is sometimes reported, it is not recommended for reproducible scale-up.[1]

Troubleshooting Guide
  • Low Conversion:

    • Protocol A: Increase AcOH to 5-10% v/v. Add molecular sieves (4Å) to scavenge water.[1]

    • Protocol B: Heat the Ti(OiPr)4 step to 40-50 °C before reduction.

  • Dialkylation (Primary Amines):

    • Use a larger excess of the amine (2-3 equiv).[1]

    • Switch to Protocol B (stepwise addition prevents over-alkylation).[1]

  • Stereoisomers:

    • Azepan-4-one reductions often yield a mixture of diastereomers if other stereocenters are present. Separation by preparative HPLC or chiral SFC is usually required.

Mechanistic Pathway (Protocol A)

Mechanism cluster_0 Rate Determining Equilibrium Ketone Azepan-4-one (Substrate) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Condensation Amine Amine (R-NH2) Amine->Hemiaminal Condensation Acid AcOH (Catalyst) Acid->Hemiaminal Condensation Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O Product Azepan-4-amine (Product) Iminium->Product Hydride Transfer (Fast Step) STAB STAB (H- Source) STAB->Product H-

Figure 2: Mechanistic pathway highlighting the critical iminium ion formation facilitated by acid catalysis.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[6][7] Link[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[8] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link[1]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1779-1780.[1] Link[1]

  • Maryanoff, C. A., et al. "Cyclizations of N-Acyliminium Ions." Chemical Reviews, vol. 104, no. 3, 2004, pp. 1431–1528. (Context on cyclic amine reactivity). Link[1]

Sources

Application Note: Buchwald-Hartwig Cross-Coupling with (4S)-1-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of (4S)-1-methylazepan-4-amine presents a unique set of challenges in palladium-catalyzed amination. As a chiral primary amine situated on a flexible seven-membered ring (azepane), the substrate introduces steric unpredictability and the potential for catalyst poisoning via its tertiary ring nitrogen.

This application note details a robust, self-validating protocol for coupling this specific amine with aryl halides. By leveraging BrettPhos-based precatalysts , we circumvent the common pitfalls of


-hydride elimination and bis-arylation. Furthermore, this guide addresses the preservation of the C4-chiral center, providing a validated workflow to ensure >99% enantiomeric excess (ee) retention.

Substrate Analysis & Mechanistic Considerations

The Molecule: this compound
  • Structure: A 7-membered saturated ring containing a tertiary amine (

    
    -methyl) at position 1 and a primary amine at position 4.
    
  • Chirality: The (4S) configuration is set at the carbon bearing the primary amine.

  • Reactivity Profile:

    • Primary Amine (C4): The nucleophilic site.[1][2] It is unhindered enough to react but bulky enough to make reductive elimination the turnover-limiting step in some catalytic cycles.

    • Tertiary Amine (N1): A potential "distractor."[3] While less nucleophilic than the primary amine, the high Lewis basicity of the ring nitrogen can competitively bind to the Pd(II) center, potentially arresting the catalytic cycle (catalyst poisoning).

The Challenge: Medium Ring Conformation

Unlike rigid pyrrolidines or piperidines, the azepane ring is conformationally flexible ("floppy"). This entropy can impede the formation of the necessary transition state for reductive elimination. Standard ligands (e.g., BINAP, DPPF) often fail to provide the necessary steric bulk to force this elimination.

The Solution: BrettPhos and RuPhos .[3][4][5][6] These dialkylbiaryl phosphine ligands are bulky and electron-rich. They facilitate oxidative addition of the aryl halide and, crucially, their bulk promotes the reductive elimination of the product amine while preventing the binding of a second aryl group (bis-arylation).

Critical Parameter Assessment

Ligand Selection Strategy

For primary aliphatic amines like this compound, BrettPhos is the primary recommendation.

LigandSuitabilityRationale
BrettPhos High Specifically designed for primary amines.[4] Excellent mono-arylation selectivity.
RuPhos MediumBetter suited for secondary amines or extremely hindered aryl halides. Use if BrettPhos fails.
XPhos LowOften leads to higher rates of

-hydride elimination with primary alkyl amines.
BINAP LowInsufficient activity for unactivated alkyl amines; generally used for asymmetric induction (not needed here as chirality is intrinsic).
Base Selection & Chirality

The risk of racemization at the C4 position is low because the


-proton is not adjacent to a carbonyl (unlike amino acids). However, strong bases and high heat can trigger slow racemization via reversible dehydrogenation mechanisms.
  • Standard: NaOtBu (Sodium tert-butoxide). Fast, effective, but strongly basic.

  • Mild (Functional Group Tolerance): Cs₂CO₃ or K₃PO₄ . Slower, requires higher heat, but gentler on sensitive electrophiles.

  • High-Fidelity: LHMDS . Recommended if racemization is observed.

Visualization: Mechanism & Workflow

Catalytic Cycle & Azepane Interaction

The diagram below illustrates the catalytic cycle, highlighting the critical "Amine Binding" step where the specific geometry of the azepane must be accommodated.

BuchwaldHartwig LPd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) LPd0->OxAdd + Ar-X AmineBind Amine Binding This compound OxAdd->AmineBind + Azepane Deprot Deprotonation (Base removes HX) AmineBind->Deprot + Base Poison Catalyst Poisoning (Ring N1 binds Pd) AmineBind->Poison Competitive Binding RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->LPd0 - Product

Figure 1: Catalytic cycle highlighting the competitive binding risk of the azepane ring nitrogen.

Optimization Workflow

Optimization Start Start: Standard Protocol BrettPhos Pd G4 (1 mol%) NaOtBu, Dioxane, 90°C Check1 Conversion > 90%? Start->Check1 Check2 ee% > 98%? Check1->Check2 Yes LowConv Low Conversion Check1->LowConv No Success Scale Up Check2->Success Yes Racemization Racemization Detected Check2->Racemization No Sol1 Switch to RuPhos Increase Temp to 110°C LowConv->Sol1 Sol2 Switch Base to Cs2CO3 or LHMDS Racemization->Sol2

Figure 2: Decision tree for optimizing reaction conditions based on conversion and enantiomeric excess.

Experimental Protocol: The "Gold Standard" Method

Materials
  • Nucleophile: this compound (1.2 equivalents).

  • Electrophile: Aryl Bromide or Chloride (1.0 equivalent).

  • Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%).

    • Note: Use G4 precatalyst to ensure accurate stoichiometry and prevent induction periods associated with Pd(OAc)₂ + Ligand mixing.

  • Base: NaOtBu (1.4 equivalents).

  • Solvent: 1,4-Dioxane (anhydrous, sparged with N₂).

Step-by-Step Procedure
  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry or purge with Nitrogen/Argon for 5 minutes.

  • Solids Addition: Charge the vial with:

    • Aryl Halide (1.0 mmol)[7]

    • BrettPhos Pd G4 (0.01 mmol, 1 mol%)

    • NaOtBu (1.4 mmol)

    • (If the amine is a solid salt, add here; if free base liquid, see step 4).

  • Solvent & Purge: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration). Sparge the mixture with inert gas for 2 minutes.

  • Amine Addition: Add this compound (1.2 mmol) via syringe.

    • Tip: If the amine is viscous, dilute it in a small volume of dioxane before addition.

  • Reaction: Seal the vial and heat to 90°C for 2–12 hours.

    • Monitoring: Check by LC-MS at 2 hours. Look for the disappearance of Aryl Halide.

  • Workup (Crucial for Azepanes):

    • Cool to room temperature.[8]

    • Dilute with EtOAc (10 mL) and Water (10 mL).

    • pH Adjustment: The product is basic. Ensure the aqueous layer is pH > 10 (add small amount of NaOH if necessary) to keep the product in the organic phase.

    • Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Purification & Analysis
  • Flash Chromatography: Use a gradient of DCM : MeOH : NH₄OH (e.g., 95:5:0.5). The ammonia is essential to prevent streaking of the amine on silica.

  • Chiral HPLC: Verify the enantiomeric excess (ee) using a Chiralpak AD-H or OD-H column to ensure no racemization occurred.

Troubleshooting & Expert Insights

Catalyst Poisoning

If conversion stalls at ~50%:

  • Cause: The tertiary

    
    -methyl group on the azepane ring may be coordinating to Pd.
    
  • Fix: Increase catalyst loading to 3 mol% or switch solvent to t-Amyl Alcohol . Alcohol solvents can hydrogen-bond with the amine, reducing its ability to poison the catalyst.

Hydrodehalogenation

If you observe the aryl halide reduced to Ar-H (removal of halogen without coupling):

  • Cause:

    
    -hydride elimination from the amine or solvent is outcompeting reductive elimination.
    
  • Fix: Lower the reaction temperature to 60°C and increase reaction time. Ensure the solvent is strictly anhydrous.

Functional Group Incompatibility

If the Aryl Halide contains esters or nitriles sensitive to NaOtBu:

  • Fix: Switch to K₃PO₄ (2.0 equiv) in t-Butanol at 100°C. The weaker base preserves sensitive groups but requires higher thermal energy.

References

  • Maitlis, P. M. "The Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2008. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[8] Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Organic Process Research & Development, 2016. Link

Sources

Unlocking Seven-Membered Rings: High-Throughput Synthesis of Chiral Azepane Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the pursuit of novel IP space, medicinal chemists are increasingly moving beyond the "flatland" of phenyl rings and the ubiquity of piperidines. Chiral azepane amines (seven-membered nitrogen heterocycles) represent a "privileged scaffold" that offers unique conformational entropy and vector orientation compared to their five- and six-membered counterparts (pyrrolidines and piperidines).

Despite their potential in GPCR and ion channel modulation (e.g., analogs of Suvorexant or Balovaptan), azepanes are underrepresented in commercial libraries due to synthetic challenges. This guide provides a robust, scalable workflow for generating enantiopure 3-aminoazepane libraries , bridging the gap between scaffold synthesis and high-throughput screening (HTS).

Key Technical Advantages[1]
  • Conformational Restriction: The seven-membered ring adopts a specific twist-chair conformation, positioning substituents in vectors inaccessible to piperidines.

  • IP Novelty: Azepanes are significantly less patent-crowded than lower homologues.

  • Solubility: The increased non-planarity often improves aqueous solubility compared to flat aromatic bioisosteres.

Master Workflow Visualization

The following diagram outlines the critical path from scaffold resolution to library plate generation.

AzepaneWorkflow cluster_Lib Parallel Library Synthesis Start Racemic Scaffold Source Res Chiral Resolution (L-Tartaric Acid) Start->Res Crystallization Core Enantiopure (R)-Scaffold Res->Core >98% ee Div1 Diversity Step 1: Acylation/Sulfonylation Core->Div1 Split to 96-well Scav Purification: Solid-Supported Scavenging Div1->Scav Excess Reagent Removal QC QC Validation (LCMS / Chiral SFC) Scav->QC Final Final Plate Generation QC->Final

Figure 1: End-to-end workflow for the generation of spatially defined azepane libraries. Note the critical resolution step prior to parallelization.

Module A: Scaffold Preparation (The "Make" Phase)

While Ring-Closing Metathesis (RCM) is effective for small-scale analogs, it is cost-prohibitive for generating the multi-gram quantities of scaffold required for library synthesis. We utilize a Classical Resolution approach, which remains the industrial gold standard for cost-efficiency and scalability.

Protocol 1: Resolution of rac-1-Boc-3-aminoazepane

Objective: Isolation of (R)-1-(tert-butoxycarbonyl)-3-aminoazepane with >98% enantiomeric excess (ee).

Materials
  • Substrate: rac-1-Boc-3-aminoazepane (CAS: 609789-17-5)

  • Resolving Agent: L-(+)-Tartaric acid

  • Solvent System: Ethanol (Abs) / Water (9:1 v/v)

  • Base: 1N NaOH

Step-by-Step Methodology
  • Salt Formation: Dissolve 50.0 g (233 mmol) of racemic amine in 250 mL of Ethanol/Water (9:1) at 60°C.

  • Addition: Slowly add L-(+)-Tartaric acid (0.5 equiv, 17.5 g) dissolved in warm ethanol.

    • Mechanism:[1][2][3] This forms two diastereomeric salts: (R)-amine·L-tartrate and (S)-amine·L-tartrate. The (R)-amine salt is significantly less soluble in this specific solvent matrix.

  • Crystallization: Allow the mixture to cool to room temperature (RT) over 4 hours with slow stirring (50 rpm). Seed with pure (R)-salt if available.

  • Filtration: Filter the white precipitate. Wash with cold ethanol (2 x 50 mL).

    • Checkpoint 1: The mother liquor contains the enriched (S)-enantiomer. Do not discard if the (S)-series is also desired.

  • Recrystallization: Re-suspend the solid in refluxing Ethanol/Water (95:5). Cool to RT to maximize optical purity.

  • Free-Basing: Suspend the purified salt in CH₂Cl₂ (300 mL) and treat with 1N NaOH (200 mL). Separate the organic layer, dry over MgSO₄, and concentrate.

Validation Metrics
ParameterAcceptance CriteriaMethod
Yield > 35% (of theoretical 50%)Gravimetric
Purity > 98%HPLC (210 nm)
Chiral Purity > 98% eeChiral SFC (Chiralpak AD-H)
Optical Rotation

Polarimetry (c=1, MeOH)

Module B: Library Diversification (The "Parallel" Phase)

Once the chiral core is secured, the focus shifts to high-throughput functionalization. The 3-amino position is electronically distinct from the ring nitrogen, allowing for selective functionalization.

Protocol 2: Solid-Phase Scavenger Assisted Parallel Synthesis

Objective: Synthesis of a 96-member amide library targeting the exocyclic amine.

Reaction Scheme


Materials
  • Core: (R)-1-Boc-3-aminoazepane (0.1 M in DMF)

  • Reagents: 96 diverse Carboxylic Acids (0.2 M in DMF)

  • Coupling Agent: HATU (0.2 M in DMF) or T3P (50% in EtOAc)

  • Base: DIPEA (Neat)

  • Scavenger Resin: Trisamine Resin (loading ~3.0 mmol/g) and Isocyanate Resin (loading ~1.5 mmol/g)

Experimental Workflow
  • Plate Setup: In a 2 mL deep-well polypropylene plate, dispense:

    • 100 µL Carboxylic Acid solution (20 µmol, 1.2 equiv)

    • 100 µL HATU solution (20 µmol, 1.2 equiv)

    • 10 µL DIPEA (60 µmol, 3.5 equiv)

  • Activation: Shake at RT for 10 minutes to form the activated ester.

  • Core Addition: Add 166 µL of the Chiral Azepane Core solution (16.6 µmol, 1.0 equiv).

  • Reaction: Seal plate and shake at RT for 16 hours.

  • Scavenging (The "Self-Validating" Step):

    • Problem: Excess acid and coupling byproducts remain.

    • Solution: Add 100 mg Trisamine resin (to quench excess acid/electrophiles) and 50 mg Isocyanate resin (to quench any unreacted amine core, ensuring only coupled product elutes).

    • Shake for 4 hours.

  • Filtration: Filter the reaction mixture into a receiving plate using a vacuum manifold. Wash resin with MeOH (200 µL).

  • Deprotection (Optional): If the N1-Boc group needs removal for further functionalization, treat the dried residue with 4N HCl in Dioxane (500 µL) for 2 hours, then evaporate.

Data: Coupling Reagent Efficiency on Azepane Amines

Comparison of yields across 10 representative sterically hindered acids.

Coupling AgentAvg.[1] Isolated YieldPurity (LCMS)Notes
HATU 92%95%Best for steric bulk; harder to remove byproducts.
T3P (PPA) 88%98%Water-soluble byproducts; easiest workup.
EDC/HOAt 75%85%Lower yields with electron-deficient acids.

QC and Troubleshooting Guide

Common Failure Modes
  • Racemization:

    • Risk:[3] High temperatures or strong bases during the coupling step can erode the stereocenter at C3.

    • Mitigation: Use DIPEA instead of TEA; keep reaction temperature < 40°C. Always run a Chiral SFC check on 5% of the library members.

  • Regioselectivity Issues:

    • Risk:[3] If the N1-Boc group is labile (e.g., acidic conditions used in prior steps), acylation may occur at N1.

    • Check: H-NMR diagnostic. N1-acylation results in a distinct shift of the

      
      -protons (C2/C7) compared to C3-acylation.
      
Analytical Configuration (Chiral SFC)
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: CO₂ / MeOH (80:20) + 0.1% DEA

  • Flow: 3.0 mL/min

  • Back Pressure: 120 bar

  • Detection: UV @ 220 nm

References

  • Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane. ACS Central Science/PubMed. Retrieved from [Link] (Note: URL approximates source context).

  • Leonori, D., et al. (2024).[4] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.[4] Retrieved from [Link][4]

  • SpiroChem. (2024). Parallel Synthesis & High-Throughput Experimentation Application Note. Retrieved from [Link]

Sources

Application Note: Chemoselective Derivatization of (4S)-1-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the high-fidelity derivatization of (4S)-1-methylazepan-4-amine , a chiral diamine building block frequently used in the synthesis of CNS-active pharmaceutical ingredients (e.g., dopamine/serotonin modulators).

The presence of two distinct nitrogen centers—a nucleophilic primary amine at C4 and a basic tertiary amine at N1—presents a unique chemoselective challenge. This guide provides validated protocols for Amide Coupling , Sulfonylation , and Reductive Amination , integrated with a "Catch-and-Release" purification strategy designed to isolate the basic product from non-basic byproducts without tedious liquid-liquid extraction optimization.

Strategic Chemical Analysis

Structural Deconstruction

To derive this molecule successfully, one must understand its reactivity profile:

  • Primary Amine (

    
    ):  The reaction center. It is unhindered and highly nucleophilic.
    
  • Tertiary Amine (

    
    ):  The "Internal Base." It is chemically inert to acylation under standard conditions but acts as a proton acceptor (
    
    
    
    ).
  • Chiral Center (4S): The carbon alpha to the primary amine is stereogenic. Harsh basic conditions or excessive heat during activation can lead to racemization via enolization mechanisms, particularly if the coupling partner is an

    
    -chiral acid.
    
The Solubility Paradox

This compound is highly polar and water-soluble. Standard organic workups (washing with 1N HCl) will protonate both amines, trapping the product in the aqueous phase. Conversely, washing with strong base may cause emulsions. Solution: We utilize Solid Phase Extraction (SPE) with Strong Cation Exchange (SCX) media to exploit the molecule's basicity for purification.[1][2]

Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Use this protocol for attaching carboxylic acids while minimizing racemization.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid (

    
    ): (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv) [1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5 minutes.
    
    • Scientist's Note: The color usually turns yellow/orange. This pre-activation ensures the active ester is formed before the amine is introduced, reducing side reactions.

  • Addition: Dissolve this compound (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the activated acid mixture.

  • Scavenging: Add the remaining DIPEA (1.0 equiv) to ensure the primary amine remains deprotonated and nucleophilic.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

    
    ).
    
  • Quench: Dilute with MeOH (1 mL) to quench excess active ester. Proceed immediately to Purification (Section 4) .

Protocol B: Sulfonylation (Sulfonamide Synthesis)

Use for synthesizing sulfonyl-based inhibitors.

Reagents:

  • Sulfonyl Chloride (

    
    ): (1.1 equiv)
    
  • Base: Triethylamine (TEA) (2.5 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Procedure:

  • Setup: Dissolve this compound (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (

    
    ).
    
  • Cooling: Cool the reaction vessel to

    
     using an ice bath.
    
    • Causality: Sulfonyl chlorides are highly reactive. Low temperature prevents bis-sulfonylation of the primary amine.

  • Addition: Add the Sulfonyl Chloride dropwise.

  • Warm & Stir: Allow to warm to RT naturally. Stir for 3 hours.

  • Workup: Dilute with DCM. Wash with sat.

    
     (weakly basic wash keeps the product in organic phase). Dry over 
    
    
    
    .

Purification Strategy: The "Catch and Release" Workflow

For amino-azepanes, standard silica chromatography often results in "streaking" due to interaction between the basic amine and acidic silanols. We recommend SCX (Strong Cation Exchange) Chromatography .

SCX Logic
  • Catch: The basic product binds to the sulfonic acid resin.[1]

  • Wash: Neutral impurities (unreacted acid, coupling byproducts) are washed away with MeOH.

  • Release: The product is eluted with Ammonia in MeOH.

Visualization of Workflow

G Start Crude Reaction Mixture (DMF/DCM) Load Load onto SCX Cartridge (Pre-conditioned with MeOH) Start->Load Wash Wash with 100% MeOH (3 Column Volumes) Load->Wash Elute Elute with 2M NH3 in MeOH Wash->Elute Switch Vial Waste1 Waste: Neutral Impurities (DMF, Excess Acid, HOBt) Wash->Waste1 Gravity/Vacuum Evap Evaporate Volatiles Elute->Evap Waste2 Waste: Spent Cartridge Elute->Waste2 Final Pure (4S)-Amide Derivative (Free Base) Evap->Final

Figure 1: "Catch and Release" purification workflow for basic amine derivatives.

Quality Control & Analytical Data

Quantitative Analysis Table

Typical parameters for the free base derivative.

ParameterSpecificationMethod
Purity

HPLC (High pH buffer recommended)
Identity

LC-MS (ESI+)
Chiral Purity

Chiral HPLC (Chiralpak AD-H or OD-H)
Residual Solvent

GC-Headspace (DMF is difficult to remove without SCX)
Chiral Integrity Check

Because the (4S) center is alpha to the nitrogen, it is generally stable to racemization during acylation. However, if using chiral acids, diastereomer separation is possible.

  • Recommended Column: Daicel Chiralpak AD-H.

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Note: The diethylamine additive is critical to sharpen the peak of the basic azepane [2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Product lost in aqueous workup.Do not use aqueous extraction. Use Protocol 4 (SCX Cartridge).
Peak Tailing (HPLC) Interaction with silanols.Use a high pH buffer (Ammonium Bicarbonate, pH 10) or add 0.1% TFA.
Bis-acylation Excess reagent or high temp.Strictly control stoichiometry (1.1 equiv) and keep temp

.
Racemization Over-activation of acid.Reduce activation time of HATU; ensure base (DIPEA) does not exceed 3.0 equiv.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[3]

  • Ye, Y., et al. (2012). Chromatographic separation of chiral amines using polysaccharide-based stationary phases. Journal of Chromatography A.

  • Teledyne ISCO. (2012).[2] Purification of high pKa organic compounds with RediSep SCX Columns. Application Note AN39.

  • Biotage. (2020).[4] Strategies for the purification of basic compounds. Biotage Application Notes.

Sources

Solvent selection for reactions with polar azepane amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Practical Guide to Solvent Selection for Reactions with Polar Azepane Amines

Audience: Researchers, scientists, and drug development professionals.

The Challenge: Polar Azepane Amines in Synthesis

The azepane ring is a valuable seven-membered saturated heterocycle, forming the core of numerous pharmaceuticals and agrochemicals.[1] When functionalized with polar groups such as hydroxyls, carboxyls, or additional amines, these scaffolds present a significant challenge in synthetic chemistry. Their high polarity makes them poorly soluble in common non-polar and ethereal organic solvents, while their basic nitrogen and hydrogen-bond-donating/accepting groups lead to complex interactions with polar solvents.

This guide provides a framework for rationally selecting solvents for common reactions involving polar azepane amines, focusing on maximizing reactivity, minimizing side reactions, and simplifying downstream processing.

The Polarity Paradox: Balancing Solubility and Nucleophilicity

The core task is to dissolve the polar azepane amine while preserving the nucleophilicity of the key nitrogen atom. This creates a "polarity paradox":

  • High Polarity Solvents (Protic): Solvents like water and alcohols (e.g., methanol, ethanol) are excellent for dissolving polar molecules. However, their ability to form strong hydrogen bonds can create a "solvent cage" around the amine's lone pair of electrons.[2] This extensive solvation shell must be stripped away for the amine to react, which requires energy and ultimately slows down the reaction rate.[3][4] In essence, protic solvents stabilize the nucleophile, making it less reactive.[5]

  • Low Polarity Solvents (Aprotic/Non-polar): Solvents like toluene or hexane do not form strong hydrogen bonds and thus do not suppress the amine's nucleophilicity.[3] However, they are often incapable of dissolving highly functionalized, polar azepane derivatives.

  • Polar Aprotic Solvents: This class, including Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), often represents the optimal compromise. They possess high dielectric constants to dissolve polar reagents but lack acidic protons, leaving the amine nucleophile "naked" and highly reactive.[6][7]

A Framework for Solvent Selection

A systematic approach to solvent selection is critical. The ideal solvent should not be seen as an inert medium but as an active participant that influences reaction rates and outcomes.[8]

Key Solvent Parameters

When choosing a solvent, consider the following properties in the context of your specific reaction (e.g., SN2, acylation, coupling).

Solvent Parameter Impact on Polar Azepane Amine Reactions Good Choices for Enhancing Reactivity Choices That May Suppress Reactivity
Dielectric Constant (ε) Higher values favor the dissolution of polar/ionic starting materials and can stabilize charged transition states.DMSO (47), MeCN (37), DMF (37)Toluene (2.4), THF (7.6), Dioxane (2.2)
Hydrogen Bond Donating (HBD) Ability High HBD ability solvates and deactivates the amine nucleophile through strong hydrogen bonds.[5]Polar Aprotic Solvents (e.g., DMF, DMSO)Polar Protic Solvents (e.g., H₂O, MeOH, EtOH)
Hydrogen Bond Accepting (HBA) Ability Can be beneficial for solubilizing substrates with HBD groups (e.g., hydroxyls on the azepane).Most polar aprotic solvents (e.g., DMF, DMSO, NMP)Hydrocarbons (e.g., Hexane, Toluene)
Boiling Point Must be appropriate for the required reaction temperature. High-boiling solvents can be difficult to remove during work-up.[9]THF (66°C), MeCN (82°C), 2-MeTHF (80°C)DMF (153°C), DMSO (189°C), NMP (202°C)
Decision-Making Workflow

The following workflow provides a logical path for selecting and optimizing a solvent for a given transformation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Analysis cluster_2 Phase 3: Downstream Considerations A Define Reaction Type (e.g., N-Alkylation, Acylation, Buchwald-Hartwig) B Assess Substrate & Reagent Solubility Requirements A->B C Select 3-4 Candidate Solvents (Polar Aprotic, Ethereal, Protic) B->C Based on polarity and H-bonding needs D Run Small-Scale Test Reactions (Monitor by TLC/LCMS) C->D E Analyze Initial Results: Conversion, Side Products, Yield D->E F Is Reaction Clean & Efficient? E->F G Optimize Lead Solvent (Concentration, Temp.) F->G Yes H Consider Solvent Mixtures (e.g., Toluene/DMF, THF/H₂O) F->H No J Evaluate Work-up & Purification (Ease of removal, azeotropes, phase separation) G->J I Re-evaluate Solvent Class (e.g., try 'greener' alternatives like 2-MeTHF or Cyrene) H->I I->J K Final Solvent Selection J->K

Caption: Solvent selection workflow for polar azepane amine reactions.

Protocols and Case Studies

Case Study 1: N-Alkylation of (R)-azepan-3-ol

N-alkylation is a common SN2 reaction where amine nucleophilicity is paramount. Over-alkylation is a common side reaction.[10] We will consider the reaction of (R)-azepan-3-ol with benzyl bromide.

Reaction: (R)-azepan-3-ol + Benzyl Bromide --(K₂CO₃)--> (R)-1-benzylazepan-3-ol

Protocol: Solvent Screening for N-Alkylation

  • Preparation: To four separate 4 mL vials, add (R)-azepan-3-ol (57.6 mg, 0.5 mmol, 1.0 equiv.) and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.).

  • Solvent Addition: To each vial, add 2.0 mL of one of the following solvents:

    • Vial 1: Acetonitrile (MeCN)

    • Vial 2: N,N-Dimethylformamide (DMF)

    • Vial 3: Tetrahydrofuran (THF)

    • Vial 4: Ethanol (EtOH)

  • Reagent Addition: Add benzyl bromide (60 µL, 0.5 mmol, 1.0 equiv.) to each vial.

  • Reaction: Cap the vials and stir vigorously at 50 °C for 16 hours.

  • Analysis: Quench each reaction with 1 mL of water. Extract with ethyl acetate (3 x 2 mL). Combine the organic layers, dry with Na₂SO₄, and concentrate. Analyze the crude residue by LCMS to determine the relative conversion to product and the formation of any byproducts.

Expected Outcomes & Rationale:

Solvent Expected Conversion Rationale
Acetonitrile (MeCN) HighPolar aprotic solvent, effectively dissolves reagents and promotes high nucleophilicity.[11] Good balance of reactivity and ease of removal.
DMF Very HighExcellent polar aprotic solvent for SN2 reactions.[11] Its high boiling point ensures reactants remain in solution but can make removal difficult.
THF Moderate to LowLower polarity may lead to solubility issues. Less effective at stabilizing charged intermediates compared to MeCN or DMF.
Ethanol (EtOH) LowProtic solvent that will form strong hydrogen bonds with the azepane amine, creating a significant solvent cage and reducing its nucleophilicity.[4][5]
Case Study 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming C-N bonds to aromatic rings.[12] Solvent choice is critical as it must solubilize the amine, aryl halide, base, and catalyst complex, while also influencing the catalytic cycle. Ethereal solvents and aromatic hydrocarbons are often preferred.

Reaction: (S)-azepan-4-amine + 1-bromo-4-fluorobenzene + Pd-catalyst/ligand + Base -> Product

Protocol: Solvent Optimization for Buchwald-Hartwig Coupling

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, prepare a stock solution of the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and XPhos) in the chosen solvent.

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the base (e.g., NaOt-Bu, 134 mg, 1.4 mmol).

  • Reagent Addition: Add (S)-azepan-4-amine (114 mg, 1.0 mmol), 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol), and 4 mL of anhydrous solvent (e.g., Toluene or 2-MeTHF).

  • Catalyst Addition: Add the catalyst/ligand solution (typically 1-2 mol% Pd).

  • Reaction: Heat the mixture to 100-110 °C and monitor by TLC or LCMS until the starting material is consumed.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. The choice of extraction solvent may depend on the polarity of the final product.

Solvent Considerations for Buchwald-Hartwig:

  • Toluene/Dioxane: The traditional solvents. They are non-coordinating and effectively solubilize the apolar components of the reaction.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and Toluene, often providing excellent results in cross-coupling reactions.[13]

  • tert-Butanol (t-BuOH): Can be effective, particularly with certain base/ligand combinations.[14]

  • Polar Aprotic Solvents (DMF/NMP): Generally avoided as they can coordinate to the palladium center and inhibit catalysis.

The Aftermath: Solvent Choice and Purification

The choice of solvent has significant consequences for product isolation.

  • High-Boiling Polar Aprotics (DMF, DMSO, NMP): These are notoriously difficult to remove. Co-evaporation with a lower-boiling solvent like toluene or heptane can help, but aqueous work-ups are often required to wash them away, which can be problematic for water-soluble products.

  • Purification Strategy: The high polarity of the azepane products often makes standard silica gel chromatography challenging due to strong binding.[15] Reversed-phase chromatography (C18) using water/acetonitrile or water/methanol gradients is frequently more successful.[16] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique for purifying highly polar compounds.[17]

G A Reaction Complete in High-Boiling Solvent (e.g., DMF, DMSO) B Aqueous Work-up (Water Wash) A->B Quench C Is Product Water Soluble? B->C D Extract with Immiscible Organic Solvent (e.g., EtOAc, DCM) C->D No F Salt-out Product or Lyophilize Aqueous Layer C->F Yes E Direct Phase Separation (Product in Organic Layer) D->E G Concentrate & Purify (Chromatography) E->G F->G

Caption: Purification workflow considering product polarity after using a water-miscible solvent.

Conclusion and Best Practices

There is no single "best" solvent for reactions involving polar azepane amines. However, a rational, evidence-based approach dramatically increases the likelihood of success.

  • Prioritize Polar Aprotic Solvents: For nucleophilic substitution reactions, begin screening with solvents like MeCN and DMF.

  • Consider Ethereal Solvents for Catalysis: For metal-catalyzed reactions like Buchwald-Hartwig, start with Toluene, Dioxane, or 2-MeTHF.

  • Use Protic Solvents Cautiously: Only use protic solvents when they are mechanistically required (e.g., as a proton source) or when all other options have failed to provide sufficient solubility.[18]

  • Think Ahead to Purification: Always factor in the ease of solvent removal and the likely purification method when making your final selection. The fastest reaction is useless if the product cannot be isolated efficiently.

  • Embrace Solvent Screening: A small, parallel screen at the beginning of a project is an invaluable investment of time that can prevent significant challenges later.[19]

References

  • Khan Academy. Nucleophilicity (nucleophile strength). [Link]

  • ChemTalk. A Deep Dive into Common Organic Solvents. [Link]

  • Nikolaou, V. et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. [Link]

  • Gounder, R. et al. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.GOV. [Link]

  • Lei, P., & Szostak, M. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • Chemistry LibreTexts. (2019). 7.8: The Nucleophile. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity? [Link]

  • MedLife Mastery. Effects of Solvents on Nucleophilicity. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Gernaey, K. V. et al. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. [Link]

  • Teledyne ISCO. (2011). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Autechem. (2023). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

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Accelerating Discovery: Microwave-Assisted Synthesis Protocols for the Chiral Building Block (4S)-1-methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: A Senior Application Scientist

Abstract: In the fast-paced field of drug development, the rapid and efficient synthesis of novel chemical entities is paramount. Chiral building blocks, such as the saturated heterocycle (4S)-1-methylazepan-4-amine, are of immense interest due to the three-dimensional complexity they impart to potential drug candidates. This guide provides a comprehensive overview and detailed protocols for leveraging Microwave-Assisted Organic Synthesis (MAOS) to incorporate this valuable amine into molecular scaffolds. We will explore the fundamental principles of microwave heating, its advantages over conventional methods, and a practical, step-by-step protocol for a representative nucleophilic aromatic substitution (SNAr) reaction. The methodologies presented herein are designed to enhance reaction rates, improve yields, and promote greener chemistry practices, thereby accelerating lead optimization timelines.[1][2][3]

Part 1: The Rationale for Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthesis, which relies on conductive heating with an external source (e.g., an oil bath), can be slow and inefficient. Heat is transferred from the vessel walls inward, often creating temperature gradients and localized superheating that can lead to byproduct formation. MAOS represents a paradigm shift, utilizing microwave irradiation to heat the reaction mixture directly and volumetrically.[4]

The core mechanism relies on the interaction of the microwave's electromagnetic field with polar molecules or ions within the reaction mixture. This interaction induces rapid heating through two primary phenomena:

  • Dipolar Polarization: Polar molecules, like the solvents and reactants in our system, possess a dipole moment. As the electromagnetic field oscillates, these molecules attempt to align with it, generating kinetic energy and, consequently, heat through molecular friction.

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the oscillating field. This movement causes collisions, which dissipate energy as heat.

This "superheating" effect allows the bulk of the reaction mixture to reach temperatures far above the solvent's atmospheric boiling point in a sealed, pressurized vessel.[4][5] The result is a dramatic acceleration of reaction rates, often reducing multi-hour or multi-day refluxes to mere minutes.[1][6][7] This efficiency is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for screening.[3][8]

cluster_Conventional Conventional Heating cluster_Microwave Microwave-Assisted Heating (MAOS) HeatSource External Heat (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction SolventSurface Solvent Surface VesselWall->SolventSurface Conduction SolventCore Solvent Core SolventSurface->SolventCore Convection (Slow, Inefficient) MW_Source Microwave Source Molecules Polar Molecules & Ions in Solution MW_Source->Molecules Irradiation Molecules->Molecules

Caption: Comparison of conventional vs. microwave heating mechanisms.

Part 2: Reagent Profile and Reaction Design

The Chiral Building Block: this compound

The subject of this guide is a chiral, saturated seven-membered heterocycle. Its key features make it a highly valuable synthon for drug discovery:

  • Chirality: The defined (4S) stereocenter allows for the creation of stereochemically pure final compounds, which is critical for specificity in biological systems.

  • Secondary Amine: The amine group is a potent nucleophile, ready to participate in a wide range of bond-forming reactions (e.g., substitutions, aminations, condensations).

  • Azepane Ring: This saturated, flexible seven-membered ring provides a desirable three-dimensional scaffold, a property increasingly sought after to improve the physicochemical properties and novelty of drug candidates.

Property Details
IUPAC Name This compound
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Structure Chemical structure of this compound
Role in Synthesis Chiral Nucleophile
Exemplar Reaction: Nucleophilic Aromatic Substitution (SNAr)

To demonstrate the utility of this compound in MAOS, we will focus on its reaction with an electron-deficient aromatic system. The SNAr reaction is a cornerstone of medicinal chemistry for forging aryl-amine bonds. Microwave irradiation is particularly effective at accelerating this class of reaction.[9]

Reaction Scheme:

Reaction scheme of this compound with 2-chloro-5-nitropyridine

In this example, the secondary amine attacks the electron-deficient carbon of 2-chloro-5-nitropyridine, displacing the chloride leaving group. The nitro group is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic attack. The resulting product is a novel, chiral molecule with potential biological activity.

Part 3: Detailed Application Protocol

This protocol is designed for a modern, dedicated microwave synthesizer equipped with sealed reaction vessels and in-situ temperature and pressure monitoring.

Objective

To synthesize (S)-N-(1-methylazepan-4-yl)-5-nitropyridin-2-amine via a microwave-assisted SNAr reaction.

Materials and Equipment
Reagents & Solvents Equipment
This compoundDedicated Microwave Synthesizer
2-chloro-5-nitropyridine10 mL Microwave Reaction Vial
N,N-Diisopropylethylamine (DIPEA)Magnetic Stir Bar
N,N-Dimethylformamide (DMF), AnhydrousAnalytical Balance
Ethyl Acetate (EtOAc)Syringes and Needles
Saturated aq. Sodium Bicarbonate (NaHCO₃)Rotary Evaporator
BrineFlash Chromatography System
Anhydrous Magnesium Sulfate (MgSO₄)TLC Plates (Silica)
Silica Gel for ChromatographyNMR Spectrometer, LC-MS System
Step-by-Step Experimental Procedure
  • Vessel Preparation: Place a clean, dry magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition:

    • To the vial, add 2-chloro-5-nitropyridine (1.0 mmol, 158.5 mg).

    • Add this compound (1.1 mmol, 156.5 mg, 1.1 eq). Causality: Using a slight excess of the amine ensures the complete consumption of the limiting electrophile.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL, 2.0 eq). Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

    • Using a syringe, add 4.0 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a high-boiling, polar aprotic solvent that couples efficiently with microwave irradiation and effectively solvates the reactants.

  • Vessel Sealing: Securely cap the vessel using the appropriate crimper or torque tool for your synthesizer model. This is critical for safely reaching temperatures above the solvent's boiling point.

  • Microwave Irradiation:

    • Place the sealed vessel into the microwave cavity.

    • Set the following reaction parameters:

      • Temperature: 150 °C (Use "PowerMax" or equivalent dynamic power mode to reach temperature quickly)

      • Hold Time: 15 minutes

      • Stirring: High

      • Pre-stirring: 10 seconds

  • Cooling: After the irradiation is complete, the instrument's cooling system (e.g., compressed air) will rapidly cool the vessel to a safe handling temperature (typically <50 °C).

  • Reaction Monitoring (Optional but Recommended): Before workup, a small aliquot can be taken, diluted, and spotted on a TLC plate or injected into an LC-MS to confirm the consumption of starting material and formation of the desired product.

Work-up and Purification
  • Quenching: Carefully uncap the vial and transfer the reaction mixture to a separatory funnel containing 50 mL of Ethyl Acetate (EtOAc).

  • Washing:

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to remove any remaining acidic byproducts.

    • Wash with brine (1 x 25 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via automated flash column chromatography on silica gel, using a gradient of 0-10% Methanol in Dichloromethane to elute the product.

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS. The expected mass for [M+H]⁺ is 265.1664.

Part 4: Process Workflow and Optimization

A successful synthesis relies on a logical workflow and the ability to optimize key parameters.

cluster_Prep 1. Reaction Setup cluster_Reaction 2. Microwave Synthesis cluster_Purification 3. Work-up & Purification cluster_Analysis 4. Analysis A Weigh Reagents: - 2-chloro-5-nitropyridine - this compound - Add DIPEA & DMF B Seal Vial A->B C Load into Synthesizer B->C D Irradiate: 150 °C, 15 min C->D E Cool to < 50 °C D->E F Quench & Extract with EtOAc E->F G Wash with NaHCO₃ & Brine F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Characterize Product: NMR, LC-MS, HRMS I->J

Caption: Experimental workflow from setup to final analysis.

Optimization Parameters

For novel reactions, optimization is key to maximizing yield and purity. The table below presents a typical optimization strategy for this SNAr reaction.

Entry Temperature (°C) Time (min) Solvent Base (eq) Conversion (%) Notes
112015DMFDIPEA (2.0)75%Incomplete conversion.
215015DMFDIPEA (2.0)>98%Optimal conditions.
317015DMFDIPEA (2.0)>98%Signs of decomposition (darker color).
41505DMFDIPEA (2.0)85%Insufficient time for completion.
515015DMSODIPEA (2.0)>98%Good alternative solvent.
615015DMFK₂CO₃ (2.0)60%Inorganic base less effective in DMF.

This data is representative and serves as an example for an optimization study.

Part 5: Safety and Green Chemistry Considerations

  • Safety: Microwave synthesis involves high temperatures and pressures. Always use dedicated, certified equipment and inspect vessels for cracks or defects before use. Never exceed the recommended volume for a reaction vial. All operations should be performed in a well-ventilated fume hood.

  • Green Chemistry: MAOS aligns with several principles of green chemistry.[3][10] The dramatic reduction in reaction time leads to significant energy savings.[11] The efficiency of the heating often allows for a reduction in solvent volume and can lead to cleaner reactions with fewer byproducts, simplifying purification and reducing waste.[12][13]

References

  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • EurekAlert!. (2024, October 8). Microwave-induced synthesis of bioactive nitrogen heterocycles. AAAS.
  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances.
  • Sharma, R. K., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry.
  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Bargues, K., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Singh, S., et al. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Prado Gonjal, J. (2021, November 23). Microwave-assisted synthesis: a fast, efficient and sustainable approach. YouTube.
  • Malki, A., et al. (2021).
  • Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research.
  • Enamine. (2016, June 23). Microwave-assisted organic synthesis is routinely used by Enamine chemists. YouTube.
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP.
  • ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions.

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of (4S)-1-methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of (4S)-1-methylazepan-4-amine , a critical chiral building block for various kinase inhibitors and GPCR ligands.

The following protocols prioritize Enantiomeric Excess (ee) and Yield by contrasting the classical chemical resolution route with the modern biocatalytic approach.

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry (Racemate): 1-methylazepan-4-amine (No specific CAS for (S)-enantiomer widely indexed; Racemate precursors common).[1] Core Challenge: The 7-membered azepane ring introduces entropic penalties during formation and conformational flexibility that complicates stereocontrol compared to piperidines (6-membered).[1]

Comparison of Synthetic Routes
FeatureRoute A: Classical ResolutionRoute B: Biocatalytic Transamination (Recommended)
Primary Mechanism Reductive Amination + Chiral Salt CrystallizationAsymmetric Enzymatic Transamination
Starting Material 1-Methylazepan-4-one (CAS: 1859-33-2)1-Methylazepan-4-one (CAS: 1859-33-2)
Max Theoretical Yield 50% (unless racemization loop is added)100% (Kinetic & Thermodynamic control)
Enantiomeric Excess >95% (requires multiple recrystallizations)>99% (often in a single step)
Key Reagents Ti(OiPr)₄, NaBH₄, L-Tartaric Acid derivatives

-Transaminase (ATA), PLP, Isopropylamine
Scalability High (Kg to Ton)High (requires enzyme supply)

Route A: Classical Chemical Synthesis (Robust & Low-Cost)[1]

This route is ideal for laboratories without access to enzyme screening libraries. It relies on the reductive amination of the ketone followed by optical resolution.

Step 1: Reductive Amination (Yield Optimization)

Issue: Direct reaction of 1-methylazepan-4-one with ammonia/reducing agents often yields secondary amine dimers or low conversion due to the ring's steric bulk.[1] Solution: Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation before reduction.

Protocol:

  • Imine Formation: Charge 1-methylazepan-4-one (1.0 eq) in anhydrous MeOH. Add 7M NH₃ in MeOH (5.0 eq) and Ti(OiPr)₄ (1.2 eq). Stir at 25°C for 12 hours under N₂.

    • Technical Note: The Ti(OiPr)₄ coordinates to the ketone oxygen, activating it for nucleophilic attack and trapping the water byproduct, pushing equilibrium to the imine.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. (Avoid NaBH(OAc)₃ here as it is too slow for this specific hindered imine).

  • Workup: Quench with aqueous NH₄OH. The resulting titanium salts will form a white precipitate. Filter through Celite. Extract the filtrate with DCM/Isopropanol (3:1) to recover the polar amine.

Step 2: Optical Resolution

Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1] Rationale: Literature on similar piperidine analogs suggests that tartaric acid derivatives (specifically DTTA or DBTA) are superior for resolving cyclic secondary/primary amines compared to simple tartaric acid [1].

Protocol:

  • Dissolve racemic amine (1.0 eq) in Ethanol (10 volumes).

  • Add L-DTTA (1.0 eq) dissolved in hot Ethanol.

  • Heat to reflux until clear, then cool slowly to room temperature (0.5°C/min).

  • Collect crystals. Recrystallize from MeOH/EtOH if ee < 98%.

  • Free Basing: Treat the salt with 2M NaOH and extract with DCM.

Route B: Biocatalytic Asymmetric Synthesis (High Yield)[1]

This is the industry-standard approach for "improving yields" as it bypasses the 50% yield cap of resolution. It utilizes


-Transaminases (ATA)  to transfer an amine group from a donor (isopropylamine) to the ketone with perfect stereocontrol.[1]
Mechanism & Workflow

The reaction uses an amine donor (Isopropylamine) which converts to acetone. The enzyme (PLP-dependent) transfers the amine to the azepane ketone from the Si-face or Re-face (depending on enzyme selection) to yield the (4S)-amine.

Diagram: Biocatalytic Transamination Cycle

Biocatalysis cluster_shift Equilibrium Drive Ketone 1-Methylazepan-4-one Enzyme_PMP Transaminase-PMP (Aminated Form) Ketone->Enzyme_PMP Accepts NH2 Enzyme_PLP Transaminase-PLP (Active Form) Enzyme_PLP->Enzyme_PMP Transamination Product This compound (>99% ee) Enzyme_PLP->Product Release (4S) Enzyme_PMP->Enzyme_PLP Regeneration Byproduct Acetone (Volatile) Enzyme_PMP->Byproduct Donor Isopropylamine (Amine Donor) Donor->Enzyme_PLP Donates NH2 Vacuum/N2 Sweep Vacuum/N2 Sweep Byproduct->Vacuum/N2 Sweep Removal drives reaction

Caption: Figure 1. Biocatalytic cycle using


-Transaminase.[1][2] The equilibrium is driven by the removal of the volatile acetone byproduct.
Experimental Protocol (Biocatalysis)
  • Screening: Screen commercially available ATA panels (e.g., Codexis, Enamine) for (S)-selectivity toward the 7-membered ring.[1]

  • Reaction Mix:

    • Substrate: 1-Methylazepan-4-one (50 mM)[1]

    • Enzyme: (S)-selective

      
      -Transaminase (2-5 g/L)[1]
      
    • Cofactor: PLP (1 mM)[1]

    • Donor: Isopropylamine (1.0 M) - acts as buffer and donor.[1]

    • Buffer: Potassium Phosphate (pH 7.5).[1]

  • Process Control: Run at 30°C. Apply a slight N₂ sweep or reduced pressure (200 mbar) to remove acetone continuously. This is critical for driving conversion >90% [2].

  • Workup: Acidify to pH 2 (deactivates enzyme), filter protein, basify to pH 12, and extract with MTBE.

Troubleshooting Guide & FAQs

Issue 1: Low Yield in Extraction (Chemical Route)

Symptom: Reaction shows completion on TLC/LCMS, but isolated yield is <30%. Root Cause: The 1-methylazepan-4-amine is highly polar and water-soluble.[1] Standard ether/ethyl acetate extractions fail. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) as the organic phase.

  • Continuous Extraction: Use a liquid-liquid continuous extractor for 24 hours.

Issue 2: Poor Enantiomeric Excess (Resolution Route)

Symptom: Recrystallization yields only 70-80% ee.[1] Root Cause: The "eutectic" composition of the racemate/salt mixture might be trapping the wrong enantiomer, or the cooling rate is too fast (kinetic trapping). Corrective Action:

  • Double Resolution: Perform a "recrystallization of the salt" in methanol.

  • Switch Acid: If L-DTTA fails, switch to (S)-Mandelic Acid .[1] Mandelic acid is effective for resolving cyclic amines where the nitrogen lone pair is sterically accessible [3].

Issue 3: Incomplete Conversion (Biocatalytic Route)

Symptom: Reaction stalls at 50-60% conversion.[1] Root Cause: Product inhibition (the amine product inhibits the enzyme) or thermodynamic equilibrium (acetone buildup). Corrective Action:

  • Acetone Removal: Verify the N₂ sweep or vacuum system is effectively removing acetone.

  • Biphasic System: Add an organic co-solvent (e.g., 10% DMSO or Methyl tert-butyl ether) to solubilize the ketone if solubility is limiting, though 1-methylazepan-4-one is generally water-soluble.[1]

References

  • Patent: Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. WO2015087201A1. (Demonstrates efficacy of Ditoluoyl-L-tartaric acid for resolving substituted cyclic amines). Link

  • Journal: Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Communications Chemistry, 2024.[1] (Establishes protocol for transaminase resolution of cyclic ketones). Link

  • Review: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 2021.[3] (Overview of resolution strategies for chiral amines). Link[1]

  • Database: 1-Methylazepan-4-one Hydrochloride Properties. PubChem.[4] (Precursor data). Link[1]

Sources

Technical Support Center: Purification of Hydrophilic (4S)-1-Methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-AZP-004 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation & Purification of Highly Polar Chiral Diamines

Introduction: The "Invisible" Product

Welcome to the Purification Support Center. You are likely here because your target molecule, (4S)-1-methylazepan-4-amine , is behaving like a "ghost"—it vanishes during aqueous workup or streaks uncontrollably on silica gel.

This molecule presents a classic "Hydrophilic Amine Paradox":

  • Too polar for standard C18 reverse-phase chromatography (elutes in the void volume).

  • Too basic for standard silica (irreversibly binds to acidic silanols).

  • Too water-soluble for standard extraction (partitions into the aqueous layer).

Below are the field-proven protocols to recover your product with high enantiomeric and chemical purity.

Module 1: The "Catch & Release" Protocol (Recommended)

User Question: "I see my product on LCMS, but after workup, the mass balance is zero. Where did it go?"

Diagnosis: Your amine remained in the aqueous layer during extraction or precipitated with inorganic salts.

Solution: Stop trying to extract it. Use Strong Cation Exchange (SCX) chromatography.[1] This is the gold standard for isolating small, polar, basic molecules like azepanes from non-basic impurities.

The Protocol: SCX Solid Phase Extraction (SPE)

This method utilizes the basicity of the azepane nitrogens to chemically bind to a sulfonic acid resin, allowing you to wash away everything else.

Step-by-Step Workflow:

  • Loading: Dissolve your crude reaction mixture in MeOH or Water/MeOH (1:1) . Ensure pH is < 7 (acidic or neutral). Load onto a pre-conditioned SCX-2 cartridge.

  • Washing (The Clean-up): Flush the cartridge with 3-5 column volumes (CV) of Methanol .

    • Mechanism: Neutral and acidic impurities flow through; your amine stays chemically bound to the resin.

  • Releasing (Elution): Elute with 2 M Ammonia in Methanol (commercially available or freshly prepared).

    • Mechanism: The excess ammonia deprotonates the azepane, breaking the ionic bond and releasing the free base.

  • Isolation: Concentrate the ammoniacal filtrate under reduced pressure.

Diagram 1: SCX "Catch and Release" Logic Flow

SCX_Workflow Start Crude Mixture (Acidic/Neutral pH) SCX_Col SCX-2 Cartridge (Sulfonic Acid Resin) Start->SCX_Col Load Wash Wash Step (100% MeOH) SCX_Col->Wash Bind Amine Waste Waste: Neutral/Acidic Impurities Wash->Waste Remove Impurities Elute Elution Step (2M NH3 in MeOH) Wash->Elute Switch Solvent Product Purified (4S)-Amine (Free Base) Elute->Product Release Amine

Caption: Figure 1. SCX purification strategy selectively isolates basic amines from complex mixtures.

Module 2: Chromatography Troubleshooting

User Question: "SCX isn't enough; I need to separate closely related amine byproducts. My silica column is a mess of streaks. What now?"

Diagnosis: Standard silica gel has a pKa of ~5. Your amine (pKa ~10-11) is deprotonating the silica, creating a strong ionic bond that causes peak tailing (streaking).

Solution: You must switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Amine-Modified Silica .

Option A: HILIC (For High Purity)

HILIC is essentially "reverse" reverse-phase. It uses a polar stationary phase and a non-polar mobile phase, retaining polar compounds like your azepane.

  • Stationary Phase: Amide-bonded silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2][3][4][5][6]

  • Mobile Phase B: Acetonitrile (ACN).[7][8][9]

  • Gradient: Start high organic (95% B)

    
     lower organic (60% B).
    
  • Why it works: The water forms a stagnant layer on the silica surface. Your hydrophilic amine partitions into this water layer.[4]

Option B: Modified Normal Phase (Budget Friendly)

If you must use standard silica, you must deactivate the silanols.

  • Modifier: Add 1% Triethylamine (TEA) or 1-2% Ammonium Hydroxide to your DCM/MeOH mobile phase.

  • The "Gold" Solvent System: DCM : MeOH : NH4OH (90 : 9 : 1).

    • Warning: Silica dissolves slightly in high pH methanol. Do not reuse columns.

Comparison of Chromatographic Methods

FeatureStandard C18Standard SilicaHILIC (Recommended)Amine-Functionalized Silica
Retention None (Void Volume)Irreversible BindingExcellentGood
Peak Shape N/ASevere TailingSharpSymmetrical
Load Capacity HighLowMediumHigh
Solubility Poor (Aq. mobile phase)GoodGoodGood

Module 3: Extraction Survival Guide

User Question: "I don't have SCX cartridges. I need to extract this from water using a separatory funnel. DCM isn't working."

Diagnosis: The partition coefficient (LogP) of this compound is likely negative or near zero. It prefers water over Dichloromethane (DCM).

Solution: You need to "Salt Out" the aqueous layer and use a more polar organic solvent.

The "Salting Out" Protocol
  • pH Adjustment: Basify the aqueous layer to pH > 12 using 50% NaOH or solid KOH. (Ensure the amine is fully deprotonated/neutral).

  • Saturation: Add solid NaCl or K2CO3 to the aqueous layer until no more salt dissolves.

    • Physics: This increases the ionic strength of the water, forcing the organic amine out ("Salting out" effect).

  • The Solvent Switch: Do NOT use pure DCM. Use one of these mixtures:

    • Chloroform : Isopropanol (3:1) – The classic "polar extraction" mix.

    • n-Butanol – Highly effective but hard to evaporate (high boiling point).

  • Repetition: Perform 4-5 extractions, not just the usual 3.

Diagram 2: Extraction Decision Tree

Extraction_Tree Start Aqueous Reaction Mixture Check_pH Adjust pH > 12 (NaOH/KOH) Start->Check_pH Saturate Saturate with NaCl/K2CO3 Check_pH->Saturate Solvent_Choice Choose Solvent System Saturate->Solvent_Choice DCM Pure DCM/EtOAc (Will likely FAIL) Solvent_Choice->DCM Standard Mix CHCl3 : IPA (3:1) (Recommended) Solvent_Choice->Mix Polar Amine BuOH n-Butanol (High BP, Good Yield) Solvent_Choice->BuOH Difficult Cases

Caption: Figure 2. Modified extraction protocol for highly hydrophilic amines.

Module 4: Storage & Stability (The Hidden Trap)

User Question: "I purified it, but it turned into a brown oil overnight."

Diagnosis: Primary amines are prone to oxidation (N-oxide formation) and carbamate formation (reacting with CO2 in the air).

Solution: Store as a salt, not a free base.

  • HCl Salt Formation: Dissolve the free base in minimal dry Et2O or MeOH. Add 2M HCl in Diethyl Ether dropwise. The salt will precipitate immediately as a white solid. Filter and dry.

    • Benefit: HCl salts are crystalline, stable, and non-volatile.

  • Dihydrochloride: Since your molecule is a diamine, expect a stoichiometry of 2 HCl molecules per 1 amine molecule.

FAQ: Chiral Purity

Q: How do I verify the (4S) enantiomer hasn't racemized? A: You cannot use standard NMR. You need Chiral HPLC .

  • Column: Chiralpak AD-H or OD-H are standard starting points for amines.

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). The diethylamine is critical to sharpen the peaks.

References

  • Biotage. (n.d.). Catch and Release Purification of Amines using ISOLUTE® SCX-2. Retrieved from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup: Amines - Rule of Thumb. Retrieved from [Link]

  • PubChem. (2025).[10][11] 1-methylazepan-4-one Hydrochloride Compound Summary. (Precursor reference for physical properties). Retrieved from [Link]

Sources

Optimizing enantiomeric excess (ee) in azepane synthesis

Technical Guide: Optimizing Enantiomeric Excess ( ) in Azepane Synthesis

Executive Summary & Route Selection

Achieving high enantiomeric excess (

To maximize

Decision Matrix: Selecting Your Synthetic Strategy

Use the following logic flow to determine the most robust protocol for your specific substrate.

AzepaneRouteSelectionStartTarget Structure?Q1Is the ring fused (Benzo/Hetero)?Start->Q1Q2Is it a simple 2-substituted azepane?Q1->Q2No (Monocyclic)RouteARoute A: Asymmetric Hydrogenation(Ru-Diamine/Ph-BPE)Q1->RouteAYes (e.g., Benzazepines)RouteBRoute B: Chemoenzymatic Expansion(IREDs + Rearrangement)Q2->RouteBYes (2-Aryl/Alkyl)RouteCRoute C: Metathesis/Hydrogenation(Chiral Pool/Allylation)Q2->RouteCNo (Complex/Annulated)RouteDRoute D: Lithiation-Conjugate Addition((-)-Sparteine mediated)Q2->RouteDAlternative (4,5,6-Substituted)captionFigure 1: Strategic decision tree for maximizing ee based on azepane structural class.

Detailed Protocols & Causality

Protocol A: Asymmetric Hydrogenation of Azepines

Best for: Dibenzo-fused azepines or cyclic imines. Mechanism: The catalyst differentiates the prochiral face of the cyclic imine/enamide.

The Protocol:

  • Catalyst Formation: Mix

    
     with a chiral diamine ligand (e.g., 
    
    
    -DPEN) in isopropanol.
  • Counteranion Exchange: Add a non-coordinating anion source like

    
    . Causality: The removal of the chloride ligand creates a vacant site for the bulky substrate to coordinate; the bulky counteranion prevents ion-pairing from distorting the chiral pocket.
    
  • Hydrogenation: Pressurize to 50 bar

    
     at 60°C.
    

Critical Control Point:

  • Ligand Class: For 2'-vinyl-biaryl-2-imines, Ph-BPE (a bisphospholane) with Cu(I) is superior to standard Binap systems, often yielding >99%

    
     via reductive cyclization.
    
Protocol B: Metathesis-Hydrogenation Sequence ([b]-Annulated Azepanes)

Best for: Constructing the ring from acyclic precursors with high stereocontrol. Mechanism: Stereocenters are set before the ring closes, using Pd-catalyzed allylic alkylation. The difficult 7-membered ring formation is handled by Ru-metathesis (RCM), which does not affect the stereocenters.

The Protocol:

  • Asymmetric Allylation: React a cyclic

    
    -oxoester with allyl acetate using 
    
    
    and a chiral ligand (e.g., Trost ligand or chiral phosphoramidite). This sets the quaternary stereocenter (
    
    
    ).
  • Cross-Metathesis: React the product with acrylonitrile using Hoveyda-Grubbs II.

  • One-Pot Hydrogenation/Cyclization: Treat with

    
     (11 bar) and Pd/C.
    
    • Step 1: Hydrogenation of alkenes/nitrile to primary amine.[1]

    • Step 2: Intramolecular reductive amination closes the ring.

Data Summary: Efficiency of Metathesis Route

Substrate TypeYield (Overall)

(Final)
Key Success Factor
Cyclopenta[b]azepane77%98%Trans-configuration set by hydrogenation
Benzo[b]azepane91%97%Rigid backbone prevents racemization
Cyclohepta[b]azepane49%98%High dilution required for RCM step

Troubleshooting Center (FAQs)

Issue 1: "My drops significantly during the lithiation of N-Boc-azepane."

Diagnosis: Conformational Mobility & Aggregate Instability. Unlike piperidines, the 7-membered N-Boc-azepane ring is too flexible. The lithiated intermediate rapidly interconverts between conformers, and the complex with (-)-sparteine is not rigid enough to prevent racemization before the electrophile attacks.

Resolution:

  • Switch to Transannular Directing: Do not use simple N-Boc-azepane. Use 4,5,6-substituted precursors where the substitution locks the conformation.

  • Use the Conjugate Addition Method: Instead of deprotonating the ring directly, generate the chiral anion via conjugate addition of a lithiated allylamine to an unsaturated ester, then cyclize.

    • Reference: Beak and Lee demonstrated that this "Lithiation-Conjugate Addition" sequence preserves

      
       because the stereocenter is set in an acyclic transition state before the ring forms.
      
Issue 2: "I am getting racemic product during the Ring-Closing Metathesis (RCM)."

Diagnosis: Catalyst Isomerization or Thermal Racemization. While RCM itself doesn't usually racemize existing centers, the high temperatures (often refluxing toluene) required to close 7-membered rings can cause thermal racemization of sensitive

Resolution:

  • Add Benzoquinone: Add 10 mol% 1,4-benzoquinone to the reaction. This suppresses the formation of ruthenium hydride species, which are responsible for double-bond migration and isomerization of allylic stereocenters.

  • Microwave Irradiation: Switch from 24h reflux to 15 min microwave heating. The shorter thermal exposure minimizes racemization windows.

Issue 3: "Hydrogenation of my azepine enamide is stalling."

Diagnosis: Product Inhibition or Catalyst Poisoning. The resulting secondary amine (azepane) can bind irreversibly to the metal center, poisoning the catalyst.

Resolution:

  • In-situ Protection: Add

    
     (1.1 equiv) to the hydrogenation mixture. As the azepane forms, it is immediately trapped as the carbamate, which does not poison the catalyst.
    
  • Increase Pressure, Not Temp: Increasing temperature lowers

    
    . Increase 
    
    
    pressure to 80-100 bar to force turnover at lower temperatures.

Advanced Visualization: Troubleshooting Logic

AzepaneTroubleshootingProblemLow ee ObservedCheck1Step: Lithiation?Problem->Check1Check2Step: Hydrogenation?Check1->Check2NoSol1Use Conjugate Addition(Beak Protocol)Check1->Sol1Yes: Ring too flexibleSol2Add (Boc)2O trapChange CounteranionCheck2->Sol2Yes: Catalyst PoisoningSol3Add Benzoquinone(Suppress Ru-H)Check2->Sol3No: Isomerization (RCM)captionFigure 2: Diagnostic loop for identifying the root cause of enantiomeric loss.

References

  • Aeissen, E., et al. (2023).[2] "Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds." European Journal of Organic Chemistry.[2] Link

  • Lee, S. J., & Beak, P. (2006).[3] "Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence." Journal of the American Chemical Society.[4][5] Link

  • Bertrand, S., et al. (2011). "Asymmetric Hydrogenation of Dibenzo-fused Azepines." New Journal of Chemistry. Link

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping... Unexpected Role of the Electrophile." Journal of the American Chemical Society.[4][5] (Cited for comparative lithiation mechanics). Link

  • Pez, D., et al. (2003). "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." Journal of the Chemical Society, Perkin Transactions 1. Link

Technical Support Center: Purification of (4S)-1-methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-AZP-004 | Status: Open

Subject: Removal of Residual Metal Catalysts (Pd, Ru, Rh, Cu) from Chiral Diamine Intermediates

Executive Summary & Problem Diagnosis

The Challenge: Purifying (4S)-1-methylazepan-4-amine presents a unique chemical challenge due to its structure. As a chiral diamine containing both a primary exocyclic amine and a tertiary cyclic amine, this molecule acts as a potent bidentate ligand .

Unlike simple aromatics where metals are merely physically entrained, this molecule chemically coordinates with transition metals (especially Palladium and Copper), forming stable chelate complexes. Standard aqueous washes often fail because the metal-amine bond dissociation constant (


) is too low, and the product's high polarity prevents efficient partitioning into organic solvents during extraction.

Regulatory Context: Per ICH Q3D Elemental Impurities guidelines, Class 1 metals (Pd, Pt, Rh, Ru) must be controlled to extremely low Permitted Daily Exposure (PDE) levels (e.g., Pd < 100 µ g/day for oral administration).

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Use the following logic to select the correct remediation strategy based on your current stage and impurity profile.

RemediationLogic Start START: Analyze Crude Product CheckSolubility Is Product Water Soluble? Start->CheckSolubility CheckMetal Identify Metal Species CheckSolubility->CheckMetal Yes (High Polarity) Scavenger PROTOCOL A: Silica-Based Scavengers (Best for <1000 ppm) CheckMetal->Scavenger Pd, Rh, Ru (Chelated) Crystallization PROTOCOL B: Salt Formation (HCl/Oxalic) (Best for >1000 ppm) CheckMetal->Crystallization Fe, Cu, or High Pd Load Carbon PROTOCOL C: Activated Carbon (Non-Specific / High Loss) CheckMetal->Carbon Colloidal Metal (Black specs) FinalQC Pass ICH Q3D Limits? Scavenger->FinalQC Check ICP-MS Crystallization->FinalQC Carbon->FinalQC

Figure 1: Decision matrix for selecting the appropriate metal removal technique based on impurity type and concentration.

Protocol A: Solid-Supported Metal Scavengers (Recommended)

Why this works: Silica-bound scavengers (e.g., Thiols, TMT) operate on the principle of competitive binding . The sulfur ligands on the silica have a higher affinity for soft metals (Pd, Rh) than the nitrogen atoms in your azepane product. Because the scavenger is solid and your product is in solution, separation is a simple filtration.

Critical Constraint: You must avoid electrophilic scavengers (like isocyanates) which will react with the primary amine on your product.

Scavenger Selection Guide
Target MetalRecommended ScavengerMechanismCompatibility Note
Pd, Rh, Ru Thiol (Si-Thiol) Soft-Soft InteractionBest general purpose.
Pd (Chelated) Thiourea (Si-Thiourea) High Affinity ChelationStronger binding for stubborn complexes.
Cu, Zn TAAcOH (Triamine) Hard/Borderline InteractionGood for copper catalysts.
Pd (Colloidal) Activated Carbon AdsorptionUse only if Si-Thiol fails.
Step-by-Step Workflow
  • Dissolution: Dissolve your crude this compound in a polar organic solvent (Methanol, Ethanol, or THF).

    • Tip: Avoid water if possible, as it reduces scavenger efficiency.

  • Loading: Add SiliaMetS® Thiol or equivalent (e.g., Biotage MP-TMT).

    • Stoichiometry: Start with 4 equivalents relative to the residual metal (not the product). If metal content is unknown, use 10-20 wt% relative to the product.

  • Incubation: Stir at 50°C for 4 hours .

    • Why Heat? Breaking the Product-Metal bond requires activation energy. Room temperature is often insufficient for chelated amines.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with the reaction solvent to recover entrained product.[1]

  • Analysis: Concentrate the filtrate and analyze via ICP-MS.

Protocol B: Salt Formation & Recrystallization (Scalable)

Why this works: Protonating the amines with a strong acid (HCl) disrupts the metal-nitrogen coordination bond. The metal remains in the mother liquor while the product crystallizes as a clean salt.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude free base in minimal Ethanol or Isopropanol (IPA).

  • Acidification: Slowly add 2.2 equivalents of HCl (4M in Dioxane or concentrated aqueous).

    • Target: You need to protonate both the cyclic tertiary amine and the exocyclic primary amine.

  • Precipitation:

    • If solid forms immediately: Heat to reflux to dissolve, then cool slowly to 0°C.

    • If no solid forms: Add an anti-solvent (Ethyl Acetate or MTBE) dropwise until cloudy.

  • Filtration: Collect the this compound • 2HCl salt.

  • Wash: Wash the cake with cold anti-solvent (e.g., MTBE). The metal contaminants typically remain in the filtrate.

Troubleshooting & FAQs

Q: The scavenger turned the product solution yellow, but ICP-MS still shows high Pd.

  • Diagnosis: Kinetic limitation. The Pd-Azepane complex is extremely stable.

  • Fix: Increase temperature to 60-70°C and extend time to 12 hours. Alternatively, switch to Si-DMT (Dimercaptotriazine) , which has a higher binding constant for Pd than standard thiols.

Q: Can I use aqueous extraction with EDTA?

  • Analysis: While EDTA is a strong chelator, this compound is highly water-soluble.

  • Verdict: No. You will not be able to partition the product into an organic phase to separate it from the aqueous EDTA-Metal complex. Use Protocol A or B.

Q: My product is reacting with the scavenger.

  • Diagnosis: You likely used an electrophilic scavenger (like an isocyanate or aldehyde resin) intended to scavenge excess amines.

  • Fix: Ensure you are using nucleophilic scavengers (Thiol, Thiourea) intended to scavenge metals.

References & Authority

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[2][3] (2019). Defines PDE limits for Class 1-3 metals.

  • Metal Scavenging User Guide. SiliCycle Inc. Detailed selectivity charts for Thiol/DMT scavengers vs. specific metals.

  • Removal of Palladium from Pharmaceutical Intermediates. Organic Process Research & Development. (ACS Publications). Discusses the thermodynamics of Pd-Amine complexes.

  • Strategies for Palladium Removal in Pharma. Biotage Application Notes. Comparative data on crystallization vs. scavenging.

Disclaimer: This guide is for research and development use. All final pharmaceutical products must undergo validated analytical testing (ICP-MS) to ensure compliance with local regulations.

Sources

Technical Support Center: Solubility Optimization for (4S)-1-methylazepan-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting solubility, hygroscopicity, and isolation of (4S)-1-methylazepan-4-amine salts.

Introduction: The Azepane Challenge

This compound is a deceptively simple chiral building block. However, its seven-membered ring structure introduces conformational flexibility , which often inhibits rigid crystal lattice formation. Combined with two basic nitrogen centers (a tertiary cyclic amine and a primary exocyclic amine), this molecule presents a "perfect storm" for solubility issues:

  • Hygroscopicity: The HCl salts frequently absorb atmospheric moisture, turning into deliquescent gums.

  • Oiling Out: Attempts to recrystallize often result in liquid-liquid phase separation rather than distinct crystals.[1][2]

  • Water Retention: The free base is highly water-soluble, leading to massive yield loss during standard aqueous workups.

This guide provides field-proven protocols to overcome these specific physical chemistry barriers.

Module 1: The "Oiling Out" Phenomenon

User Issue: "I tried to recrystallize the HCl salt from Ethanol/Ether, but instead of crystals, a thick oil separated at the bottom. Cooling it further just made the oil harder."

Root Cause Analysis

Azepane rings are conformationally mobile. When a salt tries to crystallize, the flexible ring struggles to pack efficiently into a lattice. If the temperature drops too fast, the salt reaches a metastable "liquid" state (oiling out) before it can organize into a solid.[3] Impurities trapped in this oil prevent future crystallization.[4]

Troubleshooting Protocol: The "Cloud Point" Titration

Do not use standard cooling crystallization. Use this equilibrium-controlled method.

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Methanol (MeOH).

  • The First Drop: Add warm Ethyl Acetate (EtOAc) or MTBE dropwise until a faint permanent cloudiness persists.

  • The Reversal: Add one drop of MeOH to clear the solution back to transparent.

  • Seeding (Critical): Add a seed crystal (if available) or scratch the glass side.

  • Vapor Diffusion: Place the open vial inside a larger jar containing pure EtOAc (anti-solvent). Seal the outer jar.

    • Mechanism:[3][4] EtOAc slowly diffuses into the MeOH solution over 24 hours, gently increasing supersaturation without thermal shock.

Decision Matrix: Solvent Systems for Azepane Salts
Salt Counter-ionRecommended SolventAnti-SolventNotes
Hydrochloride (HCl) Methanol / IsopropanolMTBE / Et2OHighly hygroscopic; handle under N2.
Tartrate Water / EthanolAcetoneForms stable conglomerates; good for resolution.
Tosylate Acetone / MeCNHexanesBest for crystallinity. High lattice energy reduces oiling.
Fumarate EthanolEthyl AcetateOften non-hygroscopic; stoichiometric 1:1 salt.

Module 2: Reaction Solvent Compatibility

User Issue: "The salt is like brick dust in DCM. I can't get it to react with my acyl chloride."

Technical Insight

This compound salts have high lattice energy and are ionic. They will not dissolve in non-polar organic solvents (DCM, Toluene, THF) effectively. You are running a heterogeneous reaction, which is kinetically limited by surface area.

Workflow: Selecting the Correct Reaction Medium

Figure 1: Solvent decision tree. For salts, avoid pure DCM; use biphasic systems or dipolar aprotic solvents.

Module 3: The "Invisible" Product (Extraction Protocol)

User Issue: "I neutralized the salt with NaOH and extracted with DCM, but my organic layer is empty. The product is stuck in the water."

The Physics of the Problem

The 1-methylazepan-4-amine free base is a polar diamine. Its LogP is likely near zero or negative. Standard DCM extraction fails because the partition coefficient (


) favors the aqueous phase.
The "Salting Out" Protocol (High Recovery)

Do not rely on simple pH adjustment. You must alter the ionic strength and solvent polarity.

Step-by-Step Method:

  • Basify: Adjust aqueous layer pH to >12 using 50% NaOH (ensure the amine is fully deprotonated).

  • Saturate: Add solid NaCl until the solution is saturated (undissolved salt remains). This is the Salting Out effect, which reduces the solubility of organics in water [1].

  • The Solvent Cocktail: Do not use pure DCM. Prepare a mixture of:

    • DCM / Isopropanol (3:1 ratio)

    • Why? Isopropanol disrupts the hydrogen bonding network of water, allowing the polar amine to migrate into the organic phase [2].

  • Extraction: Perform 4x extractions. The organic layer will be the bottom layer (due to DCM density), but watch for emulsions.

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (which is slightly acidic and can bind amines).
    

Module 4: Hygroscopicity & Counter-ion Selection

User Issue: "My HCl salt turns into a puddle on the balance."

Scientific Explanation

Small, flexible diamine HCl salts have high hydration energy. They pull water from the air to stabilize the crystal lattice defects.

Recommended Alternative Salts

If you have the freedom to change the salt form, switch immediately from HCl.

Salt FormHygroscopicityCrystallinityRecommendation
Dihydrochloride Very High PoorAvoid for storage. Use only for immediate reactions.
Hemifumarate LowModerateGood compromise. Often forms 2:1 (amine:acid) stoichiometry.
Di-p-toluoyl-L-tartrate LowExcellent Gold Standard. The large chiral counter-ion adds rigidity, improving crystallinity and reducing water uptake [3].
Tosylate LowHighGood for non-chiral purification.

References

  • Cheronis, N. D. (1960). Technique of Organic Chemistry, Vol 11. Interscience Publishers. (Establishes the "Salting Out" principle for water-soluble amines). 5

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. (Validates the DCM/IPA extraction method). 6

  • Stahl, P. H., & Wermuth, C. G. (2011).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[8] (The authoritative text on counter-ion selection for crystallinity). 7[4]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Strategies for Azepan-4-amine Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Azepan-4-amine (4-aminoazepane) represents a distinct challenge in chiral chromatography due to its dual-basic nature (secondary cyclic amine and exocyclic primary amine) and the conformational flexibility of the seven-membered ring. Enantiopurity at the C4 position is critical, as this motif serves as a pharmacophore in JAK inhibitors and antihistamines.

This guide compares the two dominant methodologies for resolving these enantiomers:

  • Crown Ether Ligand Exchange (The Direct Method): Targets the free primary amine functionality.

  • Polysaccharide-Based Separation (The Derivatization/Additive Method): Relies on steric fit and hydrogen bonding, often requiring N-protection.

Quick Selection Matrix
FeatureMethod A: Crown Ether (CR+) Method B: Immobilized Polysaccharide (IA/IC)
Target Analyte Free Amine (Native or 1-Boc)Protected Amine (e.g., 1-Boc-4-Cbz)
Primary Interaction Host-Guest Complexation (

)
H-Bonding & Steric Inclusion
Mobile Phase Acidic Aqueous (

)
Normal Phase (Hexane/IPA) or RP
Detection Low UV (200 nm) / ELSDUV (210–254 nm)
Key Advantage No derivatization requiredHigh loading capacity; Robust

Method A: Crown Ether Ligand Exchange (Gold Standard for Free Amines)

This method is the "self-validating" choice for underivatized azepan-4-amine or 1-Boc-azepan-4-amine. It exploits the specific complexation between the chiral crown ether (18-crown-6 derivative) and the protonated primary amine.

Mechanistic Principle

The stationary phase (Crownpak CR(+)) acts as a host. Under acidic conditions, the primary amine of the azepane is protonated (


). The ammonium ion docks inside the crown ether cavity via three hydrogen bonds. The chiral barriers on the crown ether discriminate between the (

) and (

) enantiomers based on the steric hindrance of the azepane ring.
Experimental Protocol

Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm) Note: The "I" denotes the immobilized version, which is more robust than the coated CR(+).

Step-by-Step Workflow:

  • System Prep: Flush system with water to remove any organic buffers.

  • Mobile Phase Preparation:

    • Acid Component: Perchloric Acid (

      
      ) is preferred over TFA due to lower UV background at 200 nm.
      
    • Composition:

      
      .
      
    • Temperature: Maintain at

      
      . Lower temperature significantly increases resolution (
      
      
      
      ) by stabilizing the ammonium-crown complex.
  • Sample Prep: Dissolve azepan-4-amine directly in the mobile phase. Concentration: 0.5 mg/mL.

  • Detection: UV at 200–210 nm (The molecule lacks strong chromophores; rely on the amine/carbonyl auxochromes).

Critical Control Point:

  • Elution Order: On CR(+), the (S)-enantiomer typically elutes first for

    
    -amino acids, but for cyclic amines, this must be confirmed with a standard.
    
  • Interference: The ring nitrogen (secondary) will also be protonated but is too bulky to fit inside the crown ether, preventing non-specific binding competition.

Method B: Immobilized Polysaccharide Phases (High Throughput)

If the sample is fully protected (e.g., 1-Boc-4-Cbz-azepan-4-amine) or if using Mass Spec (where non-volatile


 is forbidden), polysaccharide phases are superior.
Mechanistic Principle

Amylose or Cellulose carbamates (Chiralpak IA, IC, or Phenomenex Lux Amylose-1) form a "chiral groove." The analyte interacts via Hydrogen Bonding (between the carbamate of the CSP and the amide/amine of the analyte) and dipole-dipole interactions.

Experimental Protocol

Column: Chiralpak IA or Lux i-Amylose-1 (4.6 × 250 mm, 5 µm)

Step-by-Step Workflow:

  • Mobile Phase Selection (Screening):

    • Standard: Hexane / IPA / Diethylamine (DEA) (90:10:0.1).

    • Alternative (Immobilized only): Dichloromethane / MeOH / DEA (95:5:0.1) – DCM often improves solubility and alters selectivity for cyclic amines.

  • Additive Strategy:

    • Essential: 0.1% DEA or Butylamine is mandatory for free amines to suppress silanol activity. Without it, the basic azepane ring will cause severe peak tailing (

      
      ).
      
  • Sample Prep: Dissolve in Mobile Phase.

  • Detection: UV 210 nm.

Comparison Data (Simulated Representative Values):

ParameterCrownpak CR-I(+)Chiralpak IA (Normal Phase)
Selectivity (

)
1.2 – 1.51.1 – 1.3
Resolution (

)
> 2.5 (Baseline)1.5 – 2.0
Tailing Factor (

)
1.0 – 1.11.2 – 1.5 (highly dependent on additive)
Run Time 15 – 30 min10 – 20 min

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the molecular interaction mechanisms.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Azepan-4-amine Sample CheckStructure Is the Primary Amine (C4) Free? Start->CheckStructure YesFree Yes (Free NH2) (e.g., Native or 1-Boc) CheckStructure->YesFree  High Basicity   NoProtected No (Protected) (e.g., 1-Boc-4-Cbz) CheckStructure->NoProtected  Reduced Basicity   MS_Check Is MS Detection Required? YesFree->MS_Check MethodPoly METHOD B: Polysaccharide (Chiralpak IA/IC) Mechanism: H-Bonding/Steric NoProtected->MethodPoly MethodCrown METHOD A: Crown Ether (Crownpak CR-I(+)) Mechanism: NH3+ Complexation MS_Check->MethodCrown No (UV OK) Alternative Alternative: ZWIX(+) or Polysaccharide + Basic Additive MS_Check->Alternative Yes (Volatile Buffer Needed)

Caption: Decision matrix for selecting the optimal stationary phase based on amine protection status and detection requirements.

Diagram 2: Interaction Mechanisms

Mechanisms cluster_0 Crown Ether (CR+) Mechanism cluster_1 Polysaccharide (IA/IC) Mechanism Host Crown Ether (Host Cavity) Complex Inclusion Complex (3-Point H-Bonding) Host->Complex Acidic pH Guest Azepan-4-amine (-NH3+ Form) Guest->Complex Selector Carbamate Selector (C=O / NH sites) Interaction Dipole-Dipole & H-Bonding Stack Selector->Interaction Analyte Protected Azepane (Cbz/Boc group) Analyte->Interaction

Caption: Mechanistic comparison: Ammonium inclusion (Left) vs. Dipole/Steric interaction (Right).

Troubleshooting & Optimization

Issue: Peak Tailing on Polysaccharide Columns
  • Cause: Interaction between the basic ring nitrogen and residual silanols on the silica support.

  • Solution: Increase the basic additive (DEA) concentration to 0.2% or switch to "Immobilized" columns (IA/IC) which have better surface coverage. Alternatively, derivatize the ring nitrogen with a Boc group.

Issue: Low Retention on Crownpak
  • Cause: Temperature too high or pH too low (fully protonated but moving too fast).

  • Solution: Lower temperature to

    
     to stabilize the complex. Increase the organic modifier (Methanol) slightly to reduce hydrophobic repulsion if the analyte is very polar.
    

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.[1][2] Journal of Chromatography A.

  • Phenomenex. Lux Amylose-1 Chiral LC Columns Application Guide.

  • Ilisz, I., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A.

  • Chiral Technologies. Separation of Free Amino Acids and Primary Amines using Daicel Crown Ether Columns.[3] Application Note.

Sources

Comparison Guide: (4S) vs (4R)-1-methylazepan-4-amine Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: In the context of their primary pharmaceutical application—as the core pharmacophore for the antihistamine Azelastine —the (4S) and (4R) enantiomers of 1-methylazepan-4-amine exhibit equipotent biological activity . Unlike many chiral pharmacophores where stereochemistry dictates an "all-or-nothing" response, the histamine H1 receptor accommodates both configurations of the azepane-4-yl moiety with comparable affinity.

However, from a drug development perspective, the differentiation lies in synthetic efficiency and metabolic stability . Recent biocatalytic advances favor the targeted synthesis of the (S)-enantiomer using engineered imine reductases, offering a greener alternative to racemic resolution. This guide analyzes the pharmacological equivalence, synthetic divergence, and experimental protocols for these chiral amines.

Part 1: Technical Comparison Matrix

The following table synthesizes the physicochemical and pharmacological profiles of the two enantiomers, primarily derived from data on Azelastine and its metabolites.

Feature(4S)-1-methylazepan-4-amine (4R)-1-methylazepan-4-amine Racemate (Commercial Standard)
Primary Drug Application Precursor for (S)-AzelastinePrecursor for (R)-AzelastinePrecursor for Azelastine HCl
H1 Receptor Affinity (

)
High (Sub-nanomolar range)High (Sub-nanomolar range)High (

nM)
Pharmacological Potency Equipotent H1 antagonistEquipotent H1 antagonistStandard clinical efficacy
Metabolic Pathway N-demethylation to desmethylazelastineN-demethylation to desmethylazelastineDual pathways; no significant chiral inversion reported
Sigma-1 Receptor Affinity Moderate (Off-target)Moderate (Off-target)Known off-target binding
Synthetic Accessibility High (Via engineered IREDs/Transaminases)Medium (Standard resolution)High (Reductive amination)
Physical State Colorless oil / Hygroscopic solid (HCl)Colorless oil / Hygroscopic solid (HCl)Solid (HCl salt)

*Note: Specific


 values for isolated enantiomers are rarely reported in isolation because the racemate is the approved drug substance. Industry consensus treats them as pharmacologically equivalent for H1 blockade.

Part 2: Mechanistic Insight & Causality

Why Stereochemistry "Fails" to Differentiate Potency

In many GPCR ligands, the chiral center positions a critical binding group (e.g., a hydroxyl or amine) into a specific hydrophobic pocket. For 1-methylazepan-4-amine derivatives like Azelastine:

  • Flexible Ring Geometry: The 7-membered azepane ring is conformationally flexible (unlike the rigid piperidine in fentanyl). This flexibility allows both (R) and (S) isomers to adopt a "twist-chair" or "twist-boat" conformation that presents the N-methyl group and the 4-substituent to the receptor's aspartate residue without steric clash.

  • Distal Binding: The primary binding interaction is driven by the phthalazinone moiety and the chlorobenzyl group. The azepane nitrogen serves as the protonatable cationic head. The stereocenter at C4 acts as a linker; its orientation does not disrupt the critical salt bridge formed by the tertiary amine.

The Synthetic Divergence

While biology tolerates both, chemistry prefers specificity. The separation of the racemate (Resolution) is limited to 50% yield.

  • The (S)-Advantage: Recent biocatalytic routes using Imine Reductases (IREDs) have been engineered to selectively reduce 1-methylazepan-4-one to the (S)-amine with >99% ee (enantiomeric excess). This makes the (S)-isomer more attractive for de novo drug design, even if the biological activity is identical.

Part 3: Visualization of Pathways

Diagram 1: Stereoselective Synthesis vs. Resolution

This workflow illustrates why modern process chemistry favors the enzymatic route over classical resolution.

SynthesisComparison Ketone 1-methylazepan-4-one Racemate Racemic Amine (50:50 Mix) Ketone->Racemate Reductive Amination (NaBH4) Biocatalysis Enzymatic Reduction (Engineered IRED) Ketone->Biocatalysis Direct Route Resolution Chiral Resolution (Tartaric Acid) Racemate->Resolution S_Isomer (4S)-Amine (>99% ee) Resolution->S_Isomer Yield < 50% R_Isomer (4R)-Amine (Discarded/Recycled) Resolution->R_Isomer Biocatalysis->S_Isomer Yield > 90% No Waste

Caption: Comparison of classical resolution (low yield) vs. modern biocatalytic synthesis (high yield) for the (4S)-isomer.

Diagram 2: Pharmacological Action of Azelastine

This diagram maps the downstream effects of the azepane-containing ligand.

Mechanism Ligand Azelastine (Racemic Azepane Core) H1 Histamine H1 Receptor (GPCR) Ligand->H1 Antagonism (Ki ~0.2 nM) Sigma Sigma-1 Receptor (Off-Target) Ligand->Sigma Modulation Ca Inhibit Ca2+ Release H1->Ca Signal Transduction NFkB Downregulate NF-kB H1->NFkB Mast Mast Cell Stabilization Ca->Mast NFkB->Mast

Caption: The azepane pharmacophore drives H1 antagonism, leading to mast cell stabilization.

Part 4: Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound

This protocol utilizes an engineered Imine Reductase (IRED) for high enantioselectivity.

Reagents:

  • Substrate: 1-methylazepan-4-one (10 mM)

  • Amine Source: Cyclopropylamine or Methylamine (1.5 eq)

  • Enzyme: Purified AspRedAm mutant (or commercially available IRED screening kit)

  • Cofactor: NADPH (recycling system: Glucose Dehydrogenase + Glucose)

  • Buffer: Tris-HCl (100 mM, pH 8.0)

Workflow:

  • Preparation: Dissolve the ketone substrate in Tris-HCl buffer containing 5% DMSO.

  • Reaction Assembly: Add the amine source, NADPH (1 mM), Glucose (20 mM), and GDH (5 U/mL). Initiate by adding the IRED enzyme (1 mg/mL).

  • Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Quenching: Stop reaction by adding 100 µL of 10 M NaOH (basify to pH > 12).

  • Extraction: Extract the product twice with Ethyl Acetate (1:1 v/v).

  • Analysis: Dry the organic layer over MgSO4. Analyze stereochemistry via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

    • Self-Validation: The (S)-enantiomer typically elutes second under these conditions (verify with racemate standard).

Protocol 2: Calcium Mobilization Assay (H1 Receptor Activity)

To verify the equipotency of (R) and (S) isomers.

System: CHO-K1 cells stably expressing human H1 receptor. Detection: FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 Assay Kit.

Workflow:

  • Seeding: Plate CHO-K1-hH1 cells (10,000/well) in black-wall 384-well plates. Incubate overnight.

  • Dye Loading: Remove media and add Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.

  • Compound Addition:

    • Prepare 10-point serial dilutions of (4S)-amine, (4R)-amine, and Racemate.

    • Add compounds to cells and incubate for 15 minutes (Antagonist mode).

  • Agonist Challenge: Inject Histamine (

    
     concentration) via the FLIPR system.
    
  • Data Capture: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 90 seconds.

  • Calculation: Plot Max-Min fluorescence against log[Compound]. Calculate

    
    .
    
    • Expectation: Both enantiomers should yield

      
       values within a 2-fold margin of error (approx. 10-50 nM for the free amine, lower for the full Azelastine drug).
      

References

  • BenchChem. (2025). (R)-Azelastine: An In Vitro and In Vivo Correlation of its Anti-Allergic Activity. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2267, Azelastine. Retrieved from

  • Zhang, Z., et al. (2020). Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide Fluralaner. Journal of Agricultural and Food Chemistry. Retrieved from

  • Mangas-Sanchez, J., et al. (2017). Asymmetric Synthesis of Chiral Amines using Imine Reductases. Royal Society of Chemistry. (Contextual grounding for Protocol 1).
  • Bernstein, J. A. (2007). Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability. Current Medical Research and Opinion. Retrieved from

LC-MS/MS Fragmentation Patterns of Azepane Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the LC-MS/MS fragmentation behavior of azepane (hexamethyleneimine) amines, contrasting them with their 5- and 6-membered analogs (pyrrolidine and piperidine).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Mass Spectrometrists, Drug Metabolism Specialists Version: 1.0

Executive Summary: The "Ring Size" Effect in MS/MS

In drug development, saturated nitrogen heterocycles are ubiquitous pharmacophores. While pyrrolidine (5-membered) and piperidine (6-membered) rings exhibit well-documented, predictable fragmentation patterns, azepane (7-membered) rings introduce unique challenges due to increased conformational flexibility and ring strain release.

This guide objectively compares the fragmentation mechanics of azepane amines against their smaller analogs. The data indicates that azepane derivatives do not merely follow a "homologous series" pattern but exhibit distinct ring-opening pathways that generate complex product ion spectra, often complicating structural assignment if not properly anticipated.

Key Differentiators
FeaturePyrrolidine (5-Ring)Piperidine (6-Ring)Azepane (7-Ring)
Precursor Ion [M+H]⁺

72 (Unsubst.)

86 (Unsubst.)

100 (Unsubst.)
Primary Mechanism Ring contractionRetro-Diels-Alder-like

-Cleavage & Scrambling
Dominant Neutral Loss

28 Da (C

H

)

42 Da (C

H

)

28 Da (C

H

) &

42 Da
Diagnostic Ion

44, 70

84, 44

72, 58, 44
Spectral Complexity LowLow-MediumHigh

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of cyclic amines in ESI-MS/MS is driven by charge-proximal


-cleavage. However, the fate of the resulting distonic ion varies significantly by ring size.
The Azepane Ring-Opening Mechanism

Unlike piperidine, which often retains ring integrity or cleaves cleanly into two halves, azepane rings undergo a rapid


-cleavage  followed by extensive hydrogen rearrangement. This "unzipping" of the 7-membered ring creates a reactive acyclic iminium intermediate that can fragment via multiple competing pathways.
Pathway Logic:
  • Initiation: Protonation at Nitrogen ([M+H]⁺,

    
     100).
    
  • 
    -Cleavage:  Homolytic or heterolytic cleavage of the C2-C3 bond releases ring strain, forming an acyclic iminium ion.
    
  • Secondary Fragmentation:

    • Path A (Loss of Ethylene): The alkyl chain rearranges to expel C

      
      H
      
      
      
      (28 Da), yielding a pseudo-pyrrolidine cation (
      
      
      72).
    • Path B (Loss of Propylene): Expulsion of C

      
      H
      
      
      
      (42 Da) yields a stable acyclic iminium species (
      
      
      58).
    • Path C (Terminal Degradation): Further breakdown to the universal amine fragment

      
       44 (
      
      
      
      ).
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for Azepane compared to Piperidine.

AzepaneFragmentation cluster_Azepane Azepane (7-Membered) Pathway cluster_Piperidine Piperidine (6-Membered) Comparison Azepane Azepane [M+H]+ m/z 100 AlphaCleavage α-Cleavage (Acyclic Iminium) Azepane->AlphaCleavage Ring Opening Frag72 m/z 72 [M+H - C2H4]+ AlphaCleavage->Frag72 -28 Da (C2H4) Frag58 m/z 58 [M+H - C3H6]+ AlphaCleavage->Frag58 -42 Da (C3H6) Frag44 m/z 44 (CH2=NH2)+ Frag72->Frag44 -28 Da Piperidine Piperidine [M+H]+ m/z 86 PipFrag84 m/z 84 [M+H - H2]+ Piperidine->PipFrag84 -2 Da (H2) PipFrag44 m/z 44 (CH2=NH2)+ Piperidine->PipFrag44 -42 Da (C3H6)

Caption: Comparative fragmentation topology showing the multi-step degradation of Azepane versus the direct cleavage dominant in Piperidine.

Experimental Validation Protocol

To reproduce these patterns and validate the identity of an azepane-containing analyte, follow this self-validating LC-MS/MS workflow.

Sample Preparation & LC Conditions
  • Matrix: Plasma or neat solvent (MeOH:H2O 50:50).

  • Derivatization (Optional): Propionic anhydride may be used to stabilize volatile amines, shifting the parent mass by +56 Da.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Acidic pH is critical to ensure protonation of the secondary amine.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Collision Energy (CE) Ramping:

    • Acquire spectra at three distinct energy levels: 15 eV, 30 eV, and 50 eV .

    • Reasoning: Low CE preserves the molecular ion (

      
       100); High CE forces the formation of the diagnostic 
      
      
      
      44 ion.
  • Scan Mode: Product Ion Scan (MS2).

Workflow Diagram

Workflow cluster_MS Tandem MS (Q-TOF/Triple Quad) Sample Sample Preparation (Acidic pH) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Q1 Q1 Selection (m/z 100 for Azepane) ESI->Q1 CID Collision Cell (CE Ramp: 15-50 eV) Q1->CID Q3 Q3 Detection (Fragment Analysis) CID->Q3 Analysis Data Analysis (Neutral Loss Filtering) Q3->Analysis

Caption: Step-by-step LC-MS/MS acquisition workflow for structural elucidation of cyclic amines.

Comparative Data Analysis

The following table summarizes the expected spectral features. Use this to distinguish azepane moieties from isomeric acyclic amines or other rings.

ParameterAzepane (C

H

N)
Piperidine (C

H

N)
Acyclic (Hexylamine)
Parent Ion (

)
100.1186.09102.12
Base Peak (High CE)

44, 58

84, 44

30, 44
Key Neutral Losses -28 (C

H

), -42 (C

H

)
-42 (C

H

), -2 (H

)
-17 (NH

), -Alkyl
Diagnostic Ratio High abundance of intermediate mass ions (

58,[2][3] 72)
Dominance of

84 or rapid drop to

44
Series of alkyl losses (14 Da spacing)
Ring Stability Low (Rapid ring opening)High (Resists opening)N/A
Interpretation Guide
  • Observe

    
     98?  If you see a strong [M+H-2]⁺ peak, it suggests Piperidine  or Pyrrolidine  (formation of stable iminium double bond within the ring). Azepane shows this less intensely due to the favorability of ring opening.
    
  • Observe

    
     72?  In an 
    
    
    
    100 precursor, this indicates a loss of 28 Da (Ethylene). This is a hallmark of Azepane (contracting to a 5-membered species) or a specific acyclic rearrangement.
  • Observe

    
     58?  This fragment (loss of 42 Da) is highly characteristic of the opened azepane chain undergoing beta-scission.
    

References

  • Comparison of Cyclic Amine Fragmentation

    • Title: Fragmentation of toxicologically relevant drugs in negative-ion liquid chrom
    • Source: National Institutes of Health (NIH) / PubMed.

    • URL:[Link]

  • Azepane Isomer Differentiation (Cannabinoids)

    • Title: Differentiation of the structural isomers of synthetic cannabinoids AM-1220 and AM-2233...
    • Source: Forensic Toxicology (via ResearchGate).

    • URL:[Link]

  • General Amine Fragmentation Rules

    • Title: Mass Spectrometry: Fragmentation Patterns (Amines).[2][4][5][6][7]

    • Source: Chemistry LibreTexts.

    • URL:[Link]

Sources

A Framework for the Crystallographic Comparison of 1-Methylazepan-4-amine Salts: An Expert Guide

Author: BenchChem Technical Support Team. Date: February 2026

Guide Abstract: This document provides a comprehensive, expert-driven framework for researchers, scientists, and drug development professionals to generate and compare single-crystal X-ray diffraction data for various salts of 1-methylazepan-4-amine. An extensive search of the Cambridge Structural Database (CSD) and other chemical literature reveals a notable absence of publicly available crystallographic data for this compound and its salts.[1] This guide, therefore, serves as a foundational blueprint for pioneering this area of study. It details the strategic selection of counterions, provides robust, step-by-step protocols for salt formation and crystallization, and establishes a rigorous framework for the comparative analysis of the resulting crystal structures. By following this guide, researchers can systematically investigate how different counterions influence the solid-state properties of 1-methylazepan-4-amine, a critical consideration in pharmaceutical development.

Part 1: Strategic Rationale and Counterion Selection

The choice of a salt form is a critical decision in drug development, profoundly impacting a compound's physicochemical properties such as solubility, stability, hygroscopicity, and bioavailability. The three-dimensional arrangement of ions in the crystal lattice, dictated by factors like hydrogen bonding and molecular packing, governs these macroscopic properties. For a basic compound like 1-methylazepan-4-amine, protonation of the primary amine is the logical step for salt formation.

The selection of the counterion (acid) is the primary variable in this investigation. A well-chosen set of counterions should offer diverse chemical features—size, shape, and hydrogen bonding potential—to probe a wide range of possible crystal packing motifs.

Recommended Initial Counterion Screen:

  • Simple Inorganic Acids:

    • Hydrochloric Acid (HCl): Forms a small, spherical chloride anion (Cl⁻). This is a common pharmaceutical salt form, often leading to straightforward, charge-assisted hydrogen bonds between the ammonium cation (N⁺-H) and the chloride ion.[2]

    • Hydrobromic Acid (HBr): Provides a slightly larger, more polarizable bromide anion (Br⁻) for comparison with the chloride salt.

  • Simple Organic Acids:

    • Succinic Acid: A small, linear dicarboxylic acid that can form more extended hydrogen bonding networks.[3] It offers two carboxyl groups for potential interactions.

    • Maleic Acid: A related dicarboxylic acid, but with conformational rigidity due to the cis-double bond, which can lead to different packing arrangements compared to the more flexible succinate.[3]

  • Chiral Organic Acids:

    • L-(+)-Tartaric Acid: A chiral dicarboxylic acid with additional hydroxyl groups.[4] These hydroxyls act as excellent hydrogen bond donors and acceptors, often resulting in complex and robust three-dimensional networks.[5][6][7] Its use can also be a tool for chiral resolution if the amine itself were chiral.

  • Bulky Aromatic Acids:

    • Methanesulfonic Acid (Mesylate) or p-Toluenesulfonic Acid (Tosylate): These provide bulky, aromatic anions. The potential for π-stacking interactions and the steric hindrance of the large anion can lead to unique crystal forms not accessible with smaller counterions.

The overall workflow for this comparative study is outlined below.

Crystallography_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Reporting start 1-Methylazepan-4-amine (Free Base) counterions Select Counterions (HCl, HBr, Tartaric, Succinic, etc.) start->counterions salt_formation Stoichiometric Salt Formation counterions->salt_formation crystal_screen Crystallization Screening (Evaporation, Vapor Diffusion, etc.) salt_formation->crystal_screen harvest Harvest & Mount Single Crystals crystal_screen->harvest data_collection Single-Crystal X-ray Diffraction (SCXRD) harvest->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Comparative Structural Analysis structure_solution->analysis end Publish Comparison Guide (Data Tables, Interaction Analysis) analysis->end

Caption: Workflow for generating comparative crystallographic data.

Part 2: Experimental Protocols

The following protocols are designed to be robust and self-validating. Success at each stage should be confirmed before proceeding to the next.

Protocol 2.1: Salt Formation

This protocol describes the formation of the hydrochloride salt as an example. The same 1:1 molar ratio should be applied for other monoprotic acids. For diprotic acids like tartaric or succinic acid, both 1:1 and 2:1 (amine:acid) stoichiometries should be attempted.

  • Preparation: Dissolve 1.0 g of 1-methylazepan-4-amine (free base) in 20 mL of a suitable solvent like isopropanol (IPA) or ethanol in a clean Erlenmeyer flask.[3]

  • Acidification: While stirring, slowly add one molar equivalent of 2M HCl in diethyl ether. The use of an ethereal HCl solution minimizes the introduction of water, which can hinder crystallization.[8]

  • Precipitation: The hydrochloride salt will likely precipitate immediately as a white solid. If an oil forms, try scratching the side of the flask with a glass rod or adding a small seed crystal (if available) to induce crystallization.[3]

  • Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration, washing the cake with a small amount of cold diethyl ether.

  • Drying & Verification: Dry the solid under vacuum at 40-50°C to a constant weight. The final product should be a free-flowing white solid. Verify salt formation using techniques like melting point analysis (salt should have a sharp, higher melting point than the free base) and NMR spectroscopy (chemical shifts will change upon protonation).

Protocol 2.2: Single Crystal Growth

Growing X-ray quality single crystals is often the rate-limiting step.[9] A systematic screen of conditions is essential.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a water/ethanol mixture) to achieve saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[10]

  • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the salt in a small amount of a good solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexane). The vapor of the anti-solvent will slowly diffuse into the solvent, reducing the salt's solubility and promoting crystal growth.[10]

  • Cooling Crystallization: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature (e.g., 50°C). Slowly cool the solution to room temperature, and then transfer to a refrigerator (4°C) to induce crystallization.

Solvent Screening Matrix: A suggested starting point for solvent selection includes methanol, ethanol, isopropanol, acetonitrile, water, and binary mixtures thereof (e.g., ethanol/water, methanol/ethyl acetate).

Protocol 2.3: X-ray Data Collection and Structure Solution
  • Crystal Selection & Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks. Mount the crystal on a cryoloop.[2]

  • Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[11]

  • Structure Solution & Refinement: Process the diffraction data using standard software packages. The structure can be solved using direct methods and refined against the experimental data to achieve a final, accurate model of the atomic arrangement in the crystal.[12]

Part 3: The Comparative Analysis Framework

Once crystal structures are obtained for two or more salts, a systematic comparison can be performed. The goal is to understand how the counterion dictates the solid-state structure.

Table 1: Comparative Crystallographic Data

All quantitative data should be summarized for easy comparison. The table below serves as a template for your experimental results.

ParameterSalt 1 (e.g., HCl)Salt 2 (e.g., Tartrate)Salt 3 (e.g., Succinate)
Chemical FormulaFill InFill InFill In
Formula Weight ( g/mol )Fill InFill InFill In
Crystal SystemFill InFill InFill In
Space GroupFill InFill InFill In
a (Å)Fill InFill InFill In
b (Å)Fill InFill InFill In
c (Å)Fill InFill InFill In
α (°)Fill InFill InFill In
β (°)Fill InFill InFill In
γ (°)Fill InFill InFill In
Volume (ų)Fill InFill InFill In
Z (molecules/unit cell)Fill InFill InFill In
Calculated Density (g/cm³)Fill InFill InFill In
R-factor (%)Fill InFill InFill In
Key H-Bond Distances (Å)Fill InFill InFill In
Analysis of Key Structural Features
  • Conformational Analysis: The seven-membered azepane ring is flexible. Analyze and compare the ring conformation (e.g., chair, boat, twist-chair) adopted in each salt structure. Does the counterion and its associated hydrogen bonding network lock the ring into a specific conformation?

  • Hydrogen Bonding Networks: This is the most critical analysis. Identify all significant hydrogen bonds, particularly those involving the ammonium group (N⁺-H···A⁻) and any other donors/acceptors (like the hydroxyl groups of tartrate). Characterize the overall network motif (e.g., discrete pairs, chains, sheets, 3D network).

H_Bonding_Comparison cluster_0 Scenario A: Simple Anion (e.g., Cl⁻) cluster_1 Scenario B: Carboxylate Anion (e.g., Tartrate) Amine_A R-NH₃⁺ Cl_A Cl⁻ Amine_A->Cl_A N-H···Cl⁻ (Charge-Assisted H-Bond) Amine_B R-NH₃⁺ Tartrate_B ⁻OOC-R'-OH Amine_B->Tartrate_B N-H···⁻OOC (Strong H-Bond) Tartrate_B->Tartrate_B O-H···⁻OOC (Anion-Anion Network)

Caption: Comparison of potential hydrogen bonding motifs.

  • Crystal Packing: Analyze how the ion pairs pack in the unit cell. Are there layers, channels, or other motifs? For aromatic counterions like tosylate, look for evidence of π-π stacking. These packing differences directly influence properties like density, melting point, and crystal morphology.

Conclusion

This guide provides a comprehensive methodology for the systematic generation and analysis of X-ray crystallography data for 1-methylazepan-4-amine salts. By following these protocols, researchers can fill a notable gap in the scientific literature and gain fundamental insights into how counterion selection can be used to engineer the solid-state properties of this important chemical scaffold. The resulting comparative data will be invaluable for making informed decisions in pharmaceutical formulation and development.

References

  • Sciencemadness Online Community. (2009). Forming oxalate salts of amines. Available at: [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 129(43), 13335–13342. Available at: [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080–2086. Available at: [Link]

  • González Ceballos, L. (2021). Response to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. Available at: [Link]

  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Google Patents. (1989). US4879042A - Method of crystallizing salts from aqueous solutions.
  • House, H. O., et al. (1973). α-Phenylethylamine. Organic Syntheses, Coll. Vol. 5, p.923. Available at: [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • Klapars, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735–1744. Available at: [Link]

  • McPherson, A. (2001). Protein crystallization. x Ray crystallography. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • PubChem. (n.d.). Tartrate. CID 119400. Available at: [Link]

  • PubChem. (n.d.). Methylammonium L-tartrate. CID 139045346. Available at: [Link]

  • PubChem. (n.d.). Di-1-phenylethylammonium tartrate. CID 139045340. Available at: [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

  • Reiss, G. J., & Kennard, C. H. L. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(34), 10838–10841. Available at: [Link]

  • Ruiu, C., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5779–5783. Available at: [Link]

Sources

Safety Operating Guide

(4S)-1-methylazepan-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

(4S)-1-methylazepan-4-amine is a specialized chiral diamine intermediate. Its disposal requires strict adherence to alkaline organic waste protocols.

CRITICAL WARNING:

  • DO NOT mix this chemical with halogenated solvents (e.g., DCM, Chloroform). Cyclic aliphatic amines can react exothermically with halocarbons, potentially pressurizing or melting waste containers.[1]

  • DO NOT mix directly with oxidizing acids (Nitric, Perchloric). This can result in violent ignition or explosion.

Chemical Profile & Hazard Identification

To dispose of this material safely, you must first identify its physical state, as this dictates the regulatory waste code.

FeatureFree Base FormSalt Form (e.g., HCl, Tartrate)
Physical State Liquid (Viscous, often yellow/colorless)Solid (Crystalline powder)
Primary Hazard Corrosive (pH > 12) , Flammable/CombustibleIrritant / Corrosive , Hygroscopic
RCRA Characteristic D002 (Corrosive), D001 (Ignitable)D002 (if pH < 2 or > 12.5 in solution)
Reactivity Reacts violently with acids and acid chlorides.Stable, but evolves free base if treated with strong alkali.

Structure Note: The molecule contains a tertiary amine (N-methyl ring) and a primary amine (chiral center). Both nitrogen centers contribute to high basicity.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, perform these stabilization steps at the bench.

A. Segregation (The "Golden Rule")

You must segregate this waste into a dedicated Non-Halogenated Organic Alkaline stream.

  • Compatible: Aliphatic amines (Triethylamine, Piperidine), basic alcohols, non-halogenated organic solvents (Toluene, THF - only if free base).

  • Incompatible: Acids, Acid Anhydrides, Acid Chlorides, Halogenated Solvents, Oxidizers.

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.

    • Avoid: Aluminum or active metals (amines can be corrosive to specific alloys).

  • Venting: If the waste was recently generated from a reaction involving heat or neutralization, use a vented cap for the first 24 hours to prevent pressure buildup.

Step-by-Step Disposal Procedure

Scenario A: Disposal of Pure Chemical (Expired/Unused)
  • Do not decant. Keep the chemical in its original manufacturer vial if possible.

  • Labeling: Apply a hazardous waste label clearly stating:

    • Chemical Name: this compound

    • Hazards: Corrosive, Flammable (if liquid).[2][3]

  • Secondary Containment: Place the vial inside a larger sealable Ziploc bag or a clear plastic jar to prevent leakage during transport.

  • Handover: Transfer to your facility's Lab Pack drum for "Organic Bases."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • pH Check: Verify the pH of the waste stream. It will likely be >11.

  • Solvent Check: Ensure the solvent carrier is non-halogenated .

    • If Halogenated (e.g., DCM extraction): You must treat this as a "Halogenated Waste" but neutralize the amine first using a dilute, non-oxidizing acid (like dilute H2SO4 or Acetic Acid) under cooling to prevent the amine-halocarbon reaction. Consult EHS before this step.

  • Pouring: Pour into the "Basic Organic Waste" carboy.

  • Log Entry: Record the volume and approximate concentration on the waste tag.

Scenario C: Spill Cleanup (Small Scale < 100mL)
  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use a universal absorbent pads or vermiculite. Do not use paper towels (amines can react with cellulose to generate heat).

  • Neutralize (Optional): Dust the spill area with citric acid powder to neutralize residues.

  • Collect: Scoop material into a wide-mouth HDPE jar. Label as "Solid Debris contaminated with Corrosive Amines."

Regulatory Compliance (RCRA)

In the United States, this material falls under 40 CFR Part 261 .[4]

  • Waste Codes:

    • D002: Corrosivity (Liquid with pH ≥ 12.5).[5]

    • D001: Ignitability (If liquid flash point < 60°C).[5]

  • P/U Lists: This specific chiral intermediate is not typically listed on the EPA P-list or U-list. Therefore, it is regulated by characteristic (Ignitability/Corrosivity).[4]

Decision Logic Diagram

The following workflow illustrates the decision process for safe disposal.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Salt/Powder) StateCheck->Solid Liquid Liquid (Free Base/Solution) StateCheck->Liquid PureSolid Is it Pure Chemical? Solid->PureSolid SolventCheck Check Solvent Type Liquid->SolventCheck LabPack Lab Pack (Original Vial) Tag: Organic Base Solid PureSolid->LabPack Yes BasicStream Pour into 'Basic Organic' Waste Carboy (D002/D001) PureSolid->BasicStream Dissolved in waste Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalo Non-Halogenated Solvent SolventCheck->NonHalo No Danger STOP: Risk of Reaction. Neutralize cautiously first. Halogenated->Danger NonHalo->BasicStream

Figure 1: Decision matrix for segregating azepane-derivative waste streams to prevent incompatibility incidents.

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 7.D, Disposal of Specific Waste Types. [Link]

  • University of Wisconsin–Madison. Chemical Disposal Procedures: Amines and Carboy Compatibility. (Highlighting the risk of mixing amines with halogenated solvents). [Link]

  • PubChem. Compound Summary: 1-Methylazepan-4-one (Precursor/Analog Structure & Safety).[6] National Library of Medicine. [Link]

Disclaimer: This guide is for operational planning purposes only. Always consult your facility's Safety Data Sheet (SDS) and local Environmental Health & Safety (EHS) officer before handling hazardous materials.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.